5-Nitroso-2,4,6-triaminopyrimidine
Description
Propriétés
IUPAC Name |
5-nitrosopyrimidine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6O/c5-2-1(10-11)3(6)9-4(7)8-2/h(H6,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQJSWJHHKLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061400 | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-23-1 | |
| Record name | 5-Nitroso-2,4,6-pyrimidinetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroso-2,4,6-triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1006-23-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Pyrimidinetriamine, 5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TX-1041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40CQ76T75O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Nitroso-2,4,6-triaminopyrimidine CAS number and properties
An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound, also known as 2,4,6-Triamino-5-nitrosopyrimidine, is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1006-23-1 | [1][2][3] |
| Molecular Formula | C₄H₆N₆O | [1][2][3] |
| Molecular Weight | 154.13 g/mol | [1][2][3] |
| Appearance | Purple solid, Light Pink to Pink, or Pale Red | [3][4][5] |
| Melting Point | 300 °C | [3][6] |
| Boiling Point | 277.47°C (estimate) | [3][6] |
| Density | 1.4788 g/cm³ (estimate) | [3][6] |
| Solubility | Slightly soluble in DMF and DMSO upon heating | [3][6] |
| Stability | Stable, but incompatible with strong oxidizing agents. Air sensitive. | [3][6][7] |
| Storage | Store at < -15°C under an inert gas like nitrogen. | [1] |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for the most common approaches.
Nitrosation of 2,4,6-Triaminopyrimidine (B127396)
This method involves the direct nitrosation of 2,4,6-triaminopyrimidine.
Experimental Protocol:
-
Dissolve 2,4,6-triaminopyrimidine (300 mg, 2.40 mmol) in water (2.4 mL).[4]
-
Add acetic acid (220 μL) to the solution.[4]
-
Cool the mixture in an ice bath.[4]
-
Prepare a solution of sodium nitrite (B80452) (NaNO₂) (174 mg, 2.52 mmol) in water (1 mL).[4]
-
Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution. A pink precipitate will form.[4]
-
Stir the resulting mixture at room temperature for 15 minutes.[4]
-
Filter the precipitate and wash it sequentially with water, acetone, and ether.[4]
-
Dry the product under vacuum to obtain this compound as a purple solid (yield: 342 mg, 92%).[4]
Synthesis Workflow: Nitrosation of 2,4,6-Triaminopyrimidine
Caption: Synthesis of this compound.
One-Pot Synthesis from Guanidine (B92328) Salt and Malononitrile (B47326)
This improved process allows for the production of this compound without the isolation of intermediate products.[8]
Experimental Protocol:
-
Boil a guanidine salt and malononitrile in a lower aliphatic alcohol in the presence of a base.
-
After cooling, adjust the pH of the reaction mixture with acetic acid.
-
Add water to the mixture.
-
Treat the aqueous, acid-adjusted mixture with nitrous acid (formed in situ from a nitrite salt like sodium nitrite).
-
The precipitated this compound is then recovered by filtration, washed with water, and dried.[8]
Applications in Research and Development
This compound is a significant intermediate in the synthesis of various molecules with pharmaceutical and industrial applications.
-
Pharmaceutical Synthesis: It is a key precursor in the production of aminobenzodiazepines and the diuretic drug 2,4,7-triamino-6-phenyl-pteridine.[4][8] It is also explored for its potential in developing new medications, including anti-cancer agents, due to its nitrogen-rich structure.[9]
-
Industrial Chemistry: It is used to synthesize 2,4,5,6-tetraaminopyrimidine, a component in oxidation hair dyes.[8]
-
Agrochemicals: This compound serves as a precursor in the synthesis of herbicides and pesticides.[9]
-
Energetic Materials: The N-oxidation of this compound can lead to the synthesis of energetic compounds like 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO).[10]
Biological Activity and Mechanism of Action
The specific signaling pathways and detailed mechanism of action for this compound are not extensively documented in the available literature. However, as an N-nitroso compound, its biological activity may be related to the general mechanisms attributed to this class of molecules.
N-nitroso compounds are known to be carcinogenic in animal studies.[11] Their mechanism of action involves the formation of potent electrophilic alkylating agents either through spontaneous decomposition or metabolic activation.[11] These electrophiles can then react with the DNA in target tissues, leading to the formation of altered bases, which can initiate carcinogenesis.[11] It is suggested that the biological activity of N-nitroso compounds in humans is similar to that observed in experimental animals.[11]
General Mechanism of Action for N-Nitroso Compounds
Caption: Carcinogenic mechanism of N-Nitroso compounds.
Safety and Handling
This compound is for research use only and is not intended for diagnostic or therapeutic use.[2] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is incompatible with strong oxidizing agents and is air-sensitive.[3][5][7] Proper storage in a freezer at -20°C is recommended.[3][6]
References
- 1. This compound | 1006-23-1 | FN09922 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 5-Nitroso-2,4,6-triaminopyrimidine
An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 1006-23-1) is a heterocyclic organic compound with the molecular formula C₄H₆N₆O.[1][2][3][4] It is recognized as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[5][6] Its characteristic nitrogen-rich pyrimidine (B1678525) core, functionalized with amino and nitroso groups, imparts a unique reactivity that is leveraged in the development of various therapeutic agents, including anti-cancer drugs, and as a precursor for agrochemicals like herbicides and pesticides.[6] This document provides a comprehensive overview of its physical and chemical properties, spectral data, detailed experimental protocols for its synthesis, and essential safety and handling guidelines.
Physical and Chemical Properties
This compound is a stable solid under standard conditions but is incompatible with strong oxidizing agents.[1][7] It typically appears as a light pink to purple or raspberry-red crystalline powder.[1][5][8]
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below. Note that some values are estimates derived from computational models.
| Property | Value | Reference(s) |
| Molecular Weight | 154.13 g/mol | [1][2][3] |
| Melting Point | > 300 °C | [1][8][9] |
| Boiling Point | 277.47 °C (Rough Estimate) | [1][10] |
| Density | 1.4788 g/cm³ (Rough Estimate) | [1][10] |
| pKa | 4.07 ± 0.10 (Predicted) | [1][10] |
| Refractive Index | 1.7290 (Estimate) | [1][10] |
Solubility
The compound exhibits limited solubility in common organic solvents. It is slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) upon heating.[1][10]
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectroscopy Type | Data Availability and Technique | Reference(s) |
| Infrared (IR) | Full FTIR spectra are available. The KBr wafer technique has been used for sample preparation. | [2][11][12] |
| UV-Visible (UV-Vis) | UV-Vis absorption spectra are available for viewing in spectral databases. | [2][12][13] |
| Mass Spectrometry (MS) | GC-MS and MS-MS spectral data have been documented. | [2] |
Experimental Protocols
Synthesis
Several methods for the synthesis of this compound have been reported. The following protocols outline key methodologies.
This method involves the direct nitrosation of a commercially available precursor.[5]
-
Dissolve 2,4,6-triaminopyrimidine (B127396) (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).
-
Add acetic acid (220 μL) to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) (174 mg, 2.52 mmol) in water (1 mL) dropwise. A pink precipitate will form.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Filter the precipitate.
-
Wash the collected solid sequentially with water, acetone, and ether.
-
Dry the final product under vacuum to yield this compound as a purple solid (yields up to 92%).[5]
This improved process allows for the production of the target compound without the isolation of intermediates, making it suitable for larger-scale synthesis.[8]
-
Dissolve a guanidine (B92328) salt (e.g., 6.48 kg of guanidine hydrochloride) in a lower aliphatic alcohol (e.g., 30 liters of ethanol).
-
Add a base (e.g., 6.0 kg of sodium methylate) while maintaining the temperature below 25 °C.
-
Add a solution of malonic acid dinitrile (e.g., 4.5 kg in 30 liters of ethanol) over one hour at 20 °C.
-
Boil the reaction mixture under reflux (approx. 80 °C) for three hours.
-
Cool the mixture to 20-25 °C.
-
Adjust the pH with acetic acid and add water.
-
Introduce nitrous acid by adding an aqueous solution of a nitrite salt (e.g., 4.73 kg of sodium nitrite in 9 liters of water) rapidly.
-
Stir the mixture for two hours, then heat slowly to 50 °C and stir for an additional two hours.
-
Cool to 20 °C to allow the product to precipitate.
-
Recover the raspberry-red product by filtration, wash with warm water, and dry.[8]
Application in Further Synthesis
This compound is a versatile precursor. For example, it is used to prepare aminobenzodiazepines and can undergo N-oxidation to create energetic materials.
Safety and Handling
Due to the presence of nitroso and amino functional groups and the fact that its toxicological properties have not been fully investigated, this compound must be handled with caution.[14][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with OSHA or European standards.[14][16]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[14][16]
-
Skin and Body Protection: Use a lab coat or protective clothing to prevent skin exposure.[14][16]
-
Respiratory Protection: In case of dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14][17]
-
-
Handling:
-
Storage:
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[14]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[14]
-
Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[14]
-
-
Disposal:
Applications
The primary application of this compound is as a chemical intermediate.
-
Pharmaceuticals: It is a key building block in the synthesis of various drugs. It is a documented precursor for aminobenzodiazepines, the diuretic Triamterene, and the chemotherapy agent Methotrexate.[5][9] Its reactive nature makes it valuable in developing novel anti-cancer agents.[6]
-
Agrochemicals: The compound serves as a starting material for herbicides and pesticides, contributing to crop protection and yield enhancement.[6]
-
Energetic Materials: Through N-oxidation reactions, it can be converted into energetic compounds such as 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO), which are studied for their potential as explosives with good thermal stability.[19]
Conclusion
This compound is a high-value intermediate compound with significant applications in medicinal chemistry and materials science. Its synthesis is well-documented, with scalable protocols available. A thorough understanding of its physical properties, chemical reactivity, and strict adherence to safety and handling protocols are paramount for professionals working with this versatile molecule. The continued exploration of its reactivity is expected to yield novel compounds with significant biological and material applications.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. 5-Nitroso-2,4,6-pyrimidinetriamine | C4H6N6O | CID 70504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 1006-23-1 [chemicalbook.com]
- 8. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]
- 9. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]
- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound(1006-23-1) IR Spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. benchchem.com [benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. capotchem.com [capotchem.com]
- 18. This compound | 1006-23-1 | FN09922 [biosynth.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Nitroso-2,4,6-triaminopyrimidine, a key organic intermediate. The document details its molecular characteristics, outlines established experimental protocols for its synthesis, and presents logical workflows for its preparation, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Data
This compound, with the CAS Number 1006-23-1, is a stable compound under normal conditions, though it is incompatible with strong oxidizing agents.[1][2][3][4] It typically appears as a purple solid or a pink powder.[2][5]
The key quantitative properties of this compound are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C₄H₆N₆O |
| Molecular Weight | 154.13 g/mol |
| Melting Point | >300 °C[1][2] or 345 °C[6] |
| CAS Number | 1006-23-1 |
| IUPAC Name | 5-nitrosopyrimidine-2,4,6-triamine |
| Synonyms | 2,4,6-Triamino-5-nitrosopyrimidine[1][7][8][9] |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for key methodologies.
This protocol describes the nitrosation of 2,4,6-triaminopyrimidine (B127396).
Materials:
-
2,4,6-Triaminopyrimidine (starting material)
-
Water (H₂O)
-
Acetic Acid (CH₃COOH)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Acetone
-
Ether
Procedure:
-
Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL).[5]
-
Add acetic acid (220 μL) to the solution.[5]
-
Cool the mixture in an ice bath.[5]
-
Prepare a solution of sodium nitrite (174 mg, 2.52 mmol) in water (1 mL).[5]
-
Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution. A pink precipitate will form.[5]
-
Stir the resulting mixture at room temperature for 15 minutes.[5]
-
Filter the precipitate.[5]
-
Wash the collected solid sequentially with water, acetone, and ether.[5]
-
Dry the final product under vacuum to yield this compound as a purple solid.[5]
This method provides a more direct route without the isolation of intermediate products.[10]
Materials:
-
A guanidine (B92328) salt (e.g., guanidine hydrochloride)
-
Malonic acid dinitrile
-
Aliphatic lower alcohol (e.g., ethanol)
-
A basically reacting compound (base)
-
Acetic Acid
-
Water
-
A nitrite compound (e.g., sodium nitrite)
Procedure:
-
Boil the guanidine salt and malonic acid dinitrile in the aliphatic alcohol in the presence of a base for a period of 0.5 to 6 hours.[10]
-
Cool the reaction mixture to a temperature between 20°C and 50°C.[10]
-
Adjust the pH of the mixture by adding acetic acid.[10]
-
Add water to the mixture, with the volume of water being 0.5 to 4 times the volume of the reaction mixture.[10]
-
Treat the aqueous, acid-adjusted mixture with nitrous acid, which can be formed in situ from a nitrite compound like sodium nitrite.[10]
-
For completion of the nitrosation reaction, the mixture can be agitated and slightly heated.[10]
-
Cool the mixture to room temperature to allow the this compound to precipitate.[10]
-
Recover the product by filtration, followed by washing with water and drying.[10]
Applications
This compound serves as a versatile intermediate in the synthesis of various compounds. It is a precursor for aminobenzodiazepines through reaction with phenylacetonitrile.[5] It is also used to produce the diuretic 2,4,7-triamino-6-phenyl-pteridine by reacting with benzyl (B1604629) cyanide.[10] Furthermore, its reduction leads to 2,4,5,6-tetraaminopyrimidine, a component in oxidation hair dyes.[10] The N-oxidation of this compound is a route to energetic materials.[11]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Workflow for the synthesis of this compound from 2,4,6-Triaminopyrimidine.
Caption: One-pot synthesis workflow from a guanidine salt and malonic acid dinitrile.
References
- 1. parchem.com [parchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | 1006-23-1 [chemicalbook.com]
- 4. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]
- 7. 5-Nitroso-2,4,6-pyrimidinetriamine | C4H6N6O | CID 70504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1006-23-1 | FN09922 [biosynth.com]
- 9. scbt.com [scbt.com]
- 10. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitroso-2,4,6-triaminopyrimidine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its solubility in various solvents, alongside detailed experimental protocols for solubility determination.
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its utility in the synthesis of various therapeutic agents necessitates a thorough understanding of its physicochemical properties, particularly its solubility. This guide summarizes the available qualitative solubility data, outlines a standard experimental protocol for quantitative solubility determination, and provides a visual workflow to aid in experimental design.
Solubility Profile of this compound
Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. However, existing literature and chemical databases provide qualitative assessments of its solubility in several common solvents. This information is crucial for initial experimental design and solvent selection for synthesis, purification, and formulation studies.
The available qualitative solubility data is summarized in the table below. It is important to note that "slightly soluble" indicates that the compound does not dissolve readily at standard room temperature and may require heating to achieve a higher concentration in the solution.
| Solvent | Solubility | Conditions |
| Dimethylformamide (DMF) | Slightly Soluble[1][2] | Heating increases solubility[1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble[1][2] | Heating increases solubility[1][2] |
| Water | Poor / Soluble in polar solvents | Contradictory information exists. One source suggests poor solubility in water[3][4], while another indicates solubility in polar solvents like water[5]. |
| Alcohols | Soluble in polar solvents | One source suggests solubility in polar solvents like alcohols[5]. |
Note: The contradictory information regarding aqueous and alcohol solubility highlights the need for rigorous experimental determination.
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol describes the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound. This method is considered the gold standard for generating reliable solubility data.
3.1 Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF) of analytical grade
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC or LC-MS method. The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its response from the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.
-
Report the solubility in standard units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Spectroscopic and Synthetic Profile of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data, synthesis, and key applications of 5-nitroso-2,4,6-triaminopyrimidine. This compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds, including therapeutic agents and other commercially significant molecules.
Core Spectral Data
The following sections detail the characteristic spectral data for this compound, providing a spectroscopic fingerprint for identification and characterization.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine (B1678525) ring, and the N=O stretching of the nitroso group.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3400 - 3100 | N-H Stretching (Amino groups) | Strong, Broad |
| 1640 - 1580 | C=N and C=C Stretching (Pyrimidine ring) | Strong |
| ~1500 | N=O Stretching (Nitroso group) | Medium |
| 1450 - 1350 | N-H Bending (Amino groups) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited solubility and paramagnetic nature of the nitroso group, obtaining high-resolution NMR spectra can be challenging. However, theoretical calculations and data from related structures provide expected chemical shift regions.
¹H NMR (Expected Ranges in DMSO-d₆):
| Chemical Shift (ppm) | Assignment | Multiplicity |
| 6.0 - 8.0 | -NH₂ Protons | Broad Singlet |
¹³C NMR (Expected Ranges in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| 160 - 165 | C2, C4, C6 (Carbon atoms attached to amino groups) |
| ~155 | C5 (Carbon atom attached to the nitroso group) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern.
| m/z | Ion |
| 154 | [M]⁺ (Molecular Ion) |
| 124 | [M - NO]⁺ |
| 96 | [M - NO - CO]⁺ |
| 69 | [M - NO - CO - HCN]⁺ |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nitrosation of 2,4,6-triaminopyrimidine (B127396).[1]
Materials:
-
2,4,6-Triaminopyrimidine
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve 2,4,6-triaminopyrimidine in a minimal amount of dilute hydrochloric acid with gentle warming.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrimidine solution while maintaining the temperature below 5 °C and stirring continuously.
-
A colored precipitate of this compound will form.
-
Continue stirring for an additional 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the final compound.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
Role as a Synthetic Intermediate
This compound is a versatile precursor for the synthesis of various heterocyclic compounds, primarily pteridines and purines, which are of significant interest in medicinal chemistry.
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Triamterene, a potassium-sparing diuretic.
Caption: Synthesis of Triamterene from this compound.
References
Stability and Storage of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Nitroso-2,4,6-triaminopyrimidine, a key intermediate in various synthetic processes. The information is compiled from publicly available safety data sheets and chemical supplier information.
Summary of Stability and Storage Recommendations
The stability of this compound is contingent upon proper storage and handling. While generally stable, it is susceptible to degradation under certain conditions. The following table summarizes the key storage parameters to ensure the compound's integrity.
| Parameter | Recommended Condition | Rationale and Remarks |
| Temperature | Store in a cool place; some suppliers recommend -20°C or <-15°C in a freezer.[1][2][3] | Lower temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas, such as nitrogen.[1][4][5] | The compound is noted to be air-sensitive, and an inert atmosphere prevents oxidative degradation.[5] |
| Moisture | Keep container tightly closed in a dry and well-ventilated place.[4][6] The compound is described as hygroscopic.[4] | Prevents hydrolysis and degradation due to moisture absorption. |
| Light | Store in a dark place.[5] | To prevent potential photolytic degradation. |
| Incompatible Substances | Store away from strong oxidizing agents.[2][3][7][8] | Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions. |
Handling and Safety Protocols
Proper handling is crucial to maintain the stability of this compound and to ensure personnel safety. The following protocols are derived from standard safety data sheets.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
-
Hand Protection: Wear appropriate protective gloves.[4][6] Gloves should be inspected prior to use and disposed of properly after handling.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable particle respirator.[4]
Engineering Controls:
-
Use in a well-ventilated area.[6] A local exhaust system is recommended if dust or aerosols are generated.[5]
Handling Procedures:
-
Minimize dust generation and accumulation.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep the container tightly closed when not in use.[6]
-
Avoid ingestion and inhalation.[6]
Spill and Disposal:
-
In case of a spill, sweep up the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[6]
-
Dispose of the substance and its container in accordance with local, regional, national, and international regulations.
Key Stability Factors and Recommended Handling Workflow
The following diagram illustrates the logical relationship between environmental factors that can affect the stability of this compound and the recommended procedures to mitigate these risks.
Caption: Workflow for maintaining the stability of this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available data. It is not a substitute for a thorough risk assessment and should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier. Users should always adhere to all applicable safety regulations and best laboratory practices.
References
- 1. This compound | 1006-23-1 | FN09922 [biosynth.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | 1006-23-1 [chemicalbook.com]
- 8. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
The Lynchpin of Purine Synthesis: A Technical Guide to the Mechanism of 5-Nitroso-2,4,6-triaminopyrimidine
For Immediate Release
[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role and reaction mechanisms of 5-Nitroso-2,4,6-triaminopyrimidine. This critical intermediate is central to the Traube purine (B94841) synthesis, a foundational method for constructing purine ring systems that form the backbone of numerous biologically significant molecules.
Executive Summary
This compound serves as a crucial intermediate in the synthesis of a wide range of purine derivatives. Its strategic importance lies in the facile introduction of a nitrogen functionality at the C5 position of the pyrimidine (B1678525) ring, which is essential for the subsequent cyclization to form the fused imidazole (B134444) ring of the purine structure. This document outlines the synthesis of this intermediate, its core mechanism of action—primarily its reduction to 2,4,5,6-tetraaminopyrimidine—and the subsequent ring-closure reactions. Detailed experimental protocols, quantitative data from various reduction methodologies, and mechanistic diagrams are provided to offer a comprehensive resource for laboratory application.
The Role of this compound in Synthesis
The primary function of this compound in organic synthesis is to act as a precursor to 2,4,5,6-tetraaminopyrimidine. The synthesis follows a two-step sequence that is the cornerstone of the Traube purine synthesis, first reported by Wilhelm Traube in 1900.[1][2]
-
Nitrosation: 2,4,6-triaminopyrimidine (B127396) is treated with a nitrosating agent, typically sodium nitrite (B80452) in an acidic medium, to introduce a nitroso (-N=O) group at the electron-rich C5 position of the pyrimidine ring.
-
Reduction: The 5-nitroso group is then reduced to a primary amine (-NH2), yielding 2,4,5,6-tetraaminopyrimidine. This tetra-substituted pyrimidine possesses the necessary vicinal diamines at C4 and C5 required for the final cyclization step.
This overall workflow is a classic and reliable method for building the purine scaffold.
References
Safety and Handling of 5-Nitroso-2,4,6-triaminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Nitroso-2,4,6-triaminopyrimidine. The information is compiled from various safety data sheets and chemical information sources to ensure a thorough understanding of the potential hazards and the necessary safety measures. Due to the limited availability of in-depth toxicological studies, this guide also incorporates general safety principles for handling nitroso compounds.
Chemical and Physical Properties
This compound is a chemical compound used in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H6N6O | [2][3][4][5][6][7] |
| Molecular Weight | 154.13 g/mol | [2][3][4][7] |
| Appearance | Pink or orange solid/powder | [8][9] |
| CAS Number | 1006-23-1 | [2][3][4][5][6][7] |
| EINECS Number | 213-742-7 | [2][5] |
| Melting Point | >300 °C | [9] |
| Stability | Stable under normal conditions. | [1][9] |
| Incompatibilities | Strong oxidizing agents. | [1][9] |
| Storage Temperature | Store in a cool, dry, well-ventilated area. Some suppliers recommend storage at <-15°C under an inert gas like nitrogen. | [6][8] |
Hazard Identification and Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[2][8] However, based on the available Material Safety Data Sheets (MSDS), the primary hazards are associated with irritation to the eyes, skin, and respiratory tract.[2][5][8]
Potential Health Effects: [8]
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: Dust may cause mechanical irritation.
-
Ingestion: May cause digestive tract disturbances.
Chronic Exposure: No information on the chronic effects of exposure to this compound has been found.[8]
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment should be worn when handling this compound.
| PPE Type | Specifications |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8][10] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
The following diagram illustrates the standard PPE workflow for handling this chemical.
Caption: Figure 1: Personal Protective Equipment Workflow for handling this compound.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's stability.
Handling:
-
Wash hands thoroughly after handling.[8]
-
Use with adequate ventilation to keep airborne concentrations low.[8]
-
Minimize dust generation and accumulation.[8]
-
Avoid contact with eyes, skin, and clothing.[8]
-
Avoid ingestion and inhalation.[8]
-
Keep the container tightly closed when not in use.[8]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]
-
Keep the container tightly closed.[8]
-
Some suppliers recommend storing at temperatures below -15°C under an inert atmosphere (e.g., nitrogen).[6]
The logical flow for safe handling and storage is depicted in the following diagram.
Caption: Figure 2: Logical workflow for the safe handling and storage of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, the following first aid and spill response procedures should be followed.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[8] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[2][8] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8] |
Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Sweep up or absorb the material.
-
Collect: Place the material into a suitable, clean, dry, closed container for disposal.
-
Clean: Clean the spill area thoroughly.
-
Avoid Dust: Avoid generating dusty conditions during cleanup.[8]
The decision-making process for responding to an exposure is outlined below.
Caption: Figure 3: Decision tree for emergency first aid response to exposure.
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2][8]
-
Firefighting Precautions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon dioxide may be generated by thermal decomposition or combustion.[2]
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Regulatory Information
-
TSCA: this compound (CAS# 1006-23-1) is listed on the TSCA inventory.[8]
-
OSHA: None of the chemicals in this product are considered highly hazardous by OSHA.[8]
-
Section 313: No chemicals are reportable under Section 313.[8]
Experimental Protocols
-
Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.
-
Engineering Controls: Use a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Waste Management: Establish a clear plan for the disposal of waste materials.
-
Emergency Plan: Ensure an emergency plan is in place and that all personnel are familiar with it.
This guide is intended to provide a foundation for the safe handling of this compound. It is essential to consult the most current safety data sheet from your supplier and to adhere to all institutional and regulatory safety guidelines.
References
- 1. This compound | 1006-23-1 [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. 5-Nitroso-2,4,6-pyrimidinetriamine | C4H6N6O | CID 70504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 1006-23-1 | FN09922 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pteridines using 5-Nitroso-2,4,6-triaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. They are of significant interest to the pharmaceutical industry due to their diverse biological activities. Many pteridine (B1203161) derivatives serve as crucial cofactors in biological systems and have been developed as therapeutic agents, notably as diuretics and anticancer drugs. A prominent synthetic route to pteridines is the Timmis reaction, a regioselective condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. This method offers a reliable and versatile approach to constructing the pteridine core.
This document provides detailed application notes and experimental protocols for the synthesis of various pteridine derivatives starting from 5-Nitroso-2,4,6-triaminopyrimidine.
Core Synthetic Strategy: The Timmis Reaction
The Timmis reaction is a powerful method for the regioselective synthesis of pteridines. The reaction proceeds by the condensation of this compound with a compound containing an active methylene group (e.g., phenylacetonitrile (B145931), malononitrile, ethyl cyanoacetate). The nitroso group at the 5-position of the pyrimidine ring reacts with the active methylene group, while the amino group at the 6-position condenses with a carbonyl or cyano group of the active methylene compound, leading to the formation of the pyrazine ring of the pteridine scaffold. This method is highly regioselective, with the substituent from the active methylene compound predominantly ending up at the 6-position of the pteridine ring.
Applications in Drug Discovery and Development
Pteridine derivatives synthesized via this method have shown significant potential in drug discovery, most notably as dihydrofolate reductase (DHFR) inhibitors . DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[1][2] By inhibiting DHFR, pteridine-based drugs can disrupt DNA synthesis, leading to the death of rapidly proliferating cells, such as cancer cells and certain pathogens.[1][2]
Triamterene , a potassium-sparing diuretic, is a well-known example of a pteridine synthesized using this methodology. Its diuretic effect is achieved by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney.
The versatility of the Timmis reaction allows for the synthesis of a wide array of substituted pteridines, enabling the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents targeting various diseases.
Data Presentation
The following table summarizes quantitative data for the synthesis of various pteridines from this compound.
| Product | Active Methylene Compound | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2,4,7-Triamino-6-phenylpteridine (Triamterene) | Phenylacetonitrile | Sodium Methoxide (B1231860) | Ethylene (B1197577) Glycol | 120-130°C, 3h | ~85 | Patent |
| 2,4,7-Triamino-6-phenylpteridine (Triamterene) | Phenylacetonitrile | Sodium Hydroxide/Sodium Ethoxide | N,N-Dimethylacetamide | 90-100°C, 5h | 85.7 | Patent |
| 2,4,7-Triamino-6-cyanopteridine | Malononitrile | Not specified | Not specified | Not specified | Not specified | General Literature |
| 2,4,7-Triamino-6-ethoxycarbonylpteridine | Ethyl Cyanoacetate | Not specified | Not specified | Not specified | Not specified | General Literature |
| This compound | Guanidine carbonate | - | Dimethylformamide | Heating | 88 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene)
This protocol describes the synthesis of Triamterene via the Timmis reaction between this compound and phenylacetonitrile.
Materials:
-
This compound
-
Phenylacetonitrile (Benzyl cyanide)
-
Sodium Methoxide
-
Ethylene Glycol
-
Ethanol
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add this compound (1 mole equivalent) and ethylene glycol.
-
Stir the mixture to form a suspension.
-
Add phenylacetonitrile (1.1 mole equivalents) to the suspension.
-
Slowly add a solution of sodium methoxide (1.2 mole equivalents) in ethylene glycol to the reaction mixture.
-
Heat the mixture to 120-130°C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water and then with ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., N,N-dimethylformamide/water) to obtain pure 2,4,7-Triamino-6-phenylpteridine.
-
Dry the final product under vacuum.
Expected Yield: Approximately 85%.
Protocol 2: General Procedure for the Synthesis of 6-Substituted Pteridines
This protocol provides a general framework for the synthesis of various 6-substituted pteridines by modifying the active methylene compound.
Materials:
-
This compound
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base (e.g., Sodium Ethoxide, Sodium Hydroxide)
-
Solvent (e.g., Ethanol, N,N-Dimethylacetamide)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve or suspend this compound (1 mole equivalent) in the chosen solvent.
-
Add the active methylene compound (1.1 mole equivalents) to the mixture.
-
Under stirring, add the base (1.2 mole equivalents) portion-wise or as a solution in the reaction solvent.
-
Heat the reaction mixture to a temperature between 80°C and 150°C, depending on the reactants and solvent used. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration and wash with appropriate solvents.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Visualizations
Caption: General workflow for the synthesis of pteridines via the Timmis reaction.
Caption: Inhibition of the Folate Pathway by Pteridine-based DHFR Inhibitors.
References
Synthesis of Triamterene from 5-Nitroso-2,4,6-triaminopyrimidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamterene (B1681372), a potassium-sparing diuretic, is a crucial pharmaceutical agent in the management of hypertension and edema.[1][2] Its synthesis is a key process for drug manufacturers and researchers in medicinal chemistry. This document provides a detailed protocol for the preparation of triamterene through the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl (B1604629) cyanide. The described method is based on established literature, offering a reproducible and efficient pathway to obtain high-purity triamterene.[3][4][5] This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and visual diagrams to illustrate the synthetic pathway and workflow.
Introduction
Triamterene, with the chemical name 2,4,7-triamino-6-phenylpteridine, functions by directly blocking the epithelial sodium channel (ENaC) in the kidneys, which leads to a diuretic effect without significant potassium loss.[2][6] The synthesis of this pteridine (B1203161) derivative is a well-established process, commonly involving the cyclocondensation of this compound with an active methylene (B1212753) compound, namely benzyl cyanide.[4][5] This reaction is typically base-catalyzed and proceeds through the formation of a pteridine ring system. Various bases and solvent systems have been explored to optimize the yield and purity of the final product.[3] This protocol details a robust method utilizing a mixed-base catalyst in an aprotic polar solvent, which has been shown to produce high yields of triamterene.[3][4]
Chemical Reaction Pathway
The synthesis of triamterene from this compound involves a base-catalyzed condensation reaction with benzyl cyanide. The nitroso group of the pyrimidine (B1678525) derivative reacts with the active methylene group of benzyl cyanide, leading to cyclization and the formation of the pteridine ring structure of triamterene.
Caption: Synthesis of Triamterene.
Experimental Protocol
This protocol is adapted from methodologies described in the patent literature, which demonstrate high yield and purity.[3][4]
Materials:
-
This compound
-
Benzyl Cyanide
-
N,N-Dimethylacetamide (DMAC)
-
Solid Sodium Hydroxide (NaOH)
-
Sodium Ethoxide solution in Ethanol
-
Deionized Water
-
Ethanol
Equipment:
-
Reaction kettle/flask with mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
Part 1: Synthesis of Crude Triamterene
-
To a reaction kettle, add 400 kg of N,N-Dimethylacetamide (DMAC).
-
With stirring, add 100 kg of this compound and 120 kg of benzyl cyanide to the solvent.
-
While maintaining the temperature between 20-30°C, add 5 kg of solid sodium hydroxide.
-
Begin the dropwise addition of 37 kg of sodium ethoxide solution in ethanol. The addition should be completed over 1-2 hours.
-
After the addition is complete, slowly heat the reaction mixture to 90-100°C.
-
Maintain this temperature for 5 hours to ensure the reaction goes to completion.
-
After the incubation period, cool the mixture to 30°C.
-
Filter the resulting precipitate to collect the wet crude product of triamterene.
Part 2: Purification of Triamterene
-
Transfer the wet crude triamterene to a clean refining kettle.
-
Add 1200 kg of DMAC to the crude product.
-
Heat the mixture with stirring to 110-120°C to dissolve the solid.
-
Perform a hot filtration to remove any insoluble impurities.
-
Transfer the hot filtrate to a crystallization kettle and cool it to 20-25°C to allow for the crystallization of pure triamterene.
-
Filter the crystallized product and wash it with a suitable solvent like ethanol.
-
Dry the final product in a drying oven to obtain pure triamterene.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis and purification of triamterene as described in the protocol.[3][4]
| Parameter | Value | Unit |
| Reactants | ||
| This compound | 100 | kg |
| Benzyl Cyanide | 120 | kg |
| Catalysts | ||
| Solid Sodium Hydroxide | 5 | kg |
| Sodium Ethoxide Solution | 37 | kg |
| Solvent (Synthesis) | ||
| N,N-Dimethylacetamide (DMAC) | 400 | kg |
| Reaction Conditions | ||
| Initial Temperature | 20-30 | °C |
| Reaction Temperature | 90-100 | °C |
| Reaction Time | 5 | hours |
| Purification | ||
| Refining Solvent (DMAC) | 1200 | kg |
| Dissolution Temperature | 110-120 | °C |
| Crystallization Temperature | 20-25 | °C |
| Product | ||
| Final Product (Triamterene) | 140.8 | kg |
| Yield | 85.7 | % |
| Purity | 99.64 | % |
Experimental Workflow
The overall process for the preparation of triamterene can be visualized as a sequential workflow, from the initial reaction setup to the final pure product.
References
- 1. Triamterene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Triamterene - Wikipedia [en.wikipedia.org]
- 3. CN106967069A - A kind of preparation method of triamterene - Google Patents [patents.google.com]
- 4. Triamterene synthesis - chemicalbook [chemicalbook.com]
- 5. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Application Notes and Protocols: 5-Nitroso-2,4,6-triaminopyrimidine as a Precursor for Methotrexate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-nitroso-2,4,6-triaminopyrimidine as a key starting material in the synthesis of methotrexate (B535133), a widely used antifolate drug in cancer chemotherapy and for treating autoimmune diseases. The synthesis of methotrexate is a multi-step process, and the efficient formation of its core pteridine (B1203161) ring is crucial for the overall yield and purity of the final product.
This compound serves as a stable precursor to 2,4,5,6-tetraaminopyrimidine (B94255), the direct building block for the pteridine ring system. This pathway is a common strategy in the industrial production of methotrexate and related pteridine-based pharmaceuticals.
Synthesis Overview
The synthesis of the methotrexate pteridine core from this compound involves a two-step process:
-
Reduction of this compound: The nitroso group is reduced to an amino group to form 2,4,5,6-tetraaminopyrimidine. This is a critical step, and various reducing agents can be employed.
-
Pteridine Ring Formation: The resulting 2,4,5,6-tetraaminopyrimidine is then condensed with a suitable three-carbon synthon, such as dihydroxyacetone, to form the pteridine ring, specifically 2,4-diamino-6-hydroxymethylpteridine. This intermediate is then typically converted to a more reactive species, such as 2,4-diamino-6-bromomethylpteridine, for subsequent coupling with the p-methylaminobenzoyl-L-glutamate side chain to complete the methotrexate synthesis.
Quantitative Data
The following tables summarize quantitative data for the key steps in the synthesis of methotrexate precursors starting from this compound.
Table 1: Reduction of this compound to 2,4,5,6-Tetraaminopyrimidine
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Dithionite (B78146) | Water/Acetic Acid | 60 | 0.5 - 1 | 50 - 80 | 95 | [1][2] |
| Zinc Dust/Acid | Water | 20 - 65 | Not Specified | High | >99.5 | [3][4] |
| Catalytic Hydrogenation (Palladium on Carbon) | Water | 90 - 115 | 1.5 | High | 97.5 | [5] |
Table 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine from 2,4,5,6-Tetraaminopyrimidine
| 2,4,5,6-Tetraaminopyrimidine Salt | Reagent | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Dihydrochloride (B599025) | Dihydroxyacetone | Water | 2.5 | 5 - 8 | 12 | 95.5 | 96 | [6][7] |
| Hydrochloride | Dihydroxyacetone | Water | 5.5 ± 0.2 | Room Temperature | 12 - 24 | Not Specified | Not Specified | [8][9][10] |
| Sulfate (B86663) | Dihydroxyacetone | Water/Sodium Acetate | 4-5 | 50-60 | Not Specified | 66 (crude) | Not Specified | [11][12] |
Table 3: Synthesis of 2,4-diamino-6-bromomethylpteridine from 2,4-diamino-6-hydroxymethylpteridine
| Brominating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) / Triphenylphosphine | Carbon Tetrachloride | 0 to Room Temperature | Overnight | 96 | [13][14][15] |
| Triphenyldibromophosphorane | Dimethylacetamide (DMAC) | 0 - 21 | 12 | Not Specified | [9][10] |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Dithionite [1][2]
This protocol describes the reduction of the nitroso group to an amine to form 2,4,5,6-tetraaminopyrimidine.
Materials:
-
Sodium Nitrite (B80452) (NaNO₂)
-
Acetic Acid (HOAc)
-
Sodium Dithionite (Na₂S₂O₄)
-
Water
Procedure:
-
In a reaction vessel, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid.
-
Maintain the temperature of the mixture in the range of 0–16 °C.
-
Slowly add 1.0 to 1.05 moles of sodium nitrite to the reaction mixture while ensuring the temperature does not exceed 20 °C. A stirrable slurry of this compound will form.
-
To the resulting slurry, add sodium dithionite over a period of 30 to 60 minutes. The reaction is exothermic, and the temperature should be allowed to rise to 60 °C.
-
Filter the hot reaction mixture.
-
Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite.
-
Collect the product by filtration. The resulting product can be further purified by conversion to the sulfate salt.
Protocol 2: Synthesis of 2,4-diamino-6-hydroxymethylpteridine [6][7]
This protocol details the formation of the pteridine ring through the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.
Materials:
-
2,4,5,6-Tetraaminopyrimidine Dihydrochloride
-
Dihydroxyacetone
-
50% Sodium Hydroxide (B78521) Solution
-
Sodium Chloride
-
Water
-
Oxygen (Air)
Procedure:
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water in a suitable reaction vessel.
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.
-
Cool the mixture to a temperature between 5 °C and 8 °C.
-
While introducing a stream of oxygen (air) into the mixture, slowly add a solution of 70 g of dihydroxyacetone in 500 mL of water over 12 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional 12 hours at the same temperature.
-
Add 200 g of sodium chloride to the mixture and cool to 5 °C to precipitate the product.
-
Filter the precipitate and wash sequentially with water and ethanol to obtain 2,4-diamino-6-hydroxymethylpteridine.
Protocol 3: Synthesis of 2,4-diamino-6-bromomethylpteridine [13][14][15]
This protocol describes the conversion of the hydroxymethyl group to a bromomethyl group, a key step for the subsequent coupling reaction in methotrexate synthesis.
Materials:
-
2,4-diamino-6-hydroxymethylpteridine
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrachloride (CCl₄)
-
Water
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a four-necked flask, add 26 g of triphenylphosphine, 18 g of NBS, and 200 mL of carbon tetrachloride.
-
Stir the mixture vigorously and cool to 0 °C.
-
Add 10 g of 2,4-diamino-6-hydroxymethylpteridine in batches, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction overnight, allowing it to gradually warm to room temperature.
-
Filter the reaction mixture to obtain the crude product.
-
Recrystallize the crude product from a mixed solvent of water and DMF (e.g., 100 mL) to yield pure 2,4-diamino-6-bromomethylpteridine as brown needle crystals.
Synthesis Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis and the mechanism of action of methotrexate.
Caption: Synthetic pathway from this compound to Methotrexate.
Caption: Mechanism of action of Methotrexate via inhibition of Dihydrofolate Reductase.
References
- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 8. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 9. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 10. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. US2667485A - 2,4-diamino-6-(hydroxyalkyl) pteridines - Google Patents [patents.google.com]
- 13. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]
Application Notes and Protocols for Condensation Reactions of 5-Nitroso-2,4,6-triaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitroso-2,4,6-triaminopyrimidine is a versatile reagent in organic synthesis, primarily utilized in the construction of fused heterocyclic systems, most notably pteridines. The condensation of this vibrant purple solid with compounds containing an active methylene (B1212753) group, a reaction often referred to as the Timmis synthesis, provides a regioselective pathway to a diverse array of pteridine (B1203161) derivatives. These products are of significant interest to the pharmaceutical industry due to their wide-ranging biological activities, including diuretic, antimicrobial, and antitumor properties. Many of these compounds exert their therapeutic effects by acting as inhibitors of key enzymes, such as dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway essential for DNA synthesis and cell proliferation.
This document provides detailed experimental protocols for the condensation reaction of this compound with various active methylene compounds, offering insights into reaction optimization, product purification, and characterization.
Data Presentation
The following tables summarize quantitative data for the condensation reactions of this compound with representative active methylene compounds.
Table 1: Reaction Conditions for the Synthesis of Pteridine Derivatives
| Active Methylene Compound | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl (B1604629) Cyanide | Triamterene | Sodium Hydroxide (B78521) | DMAC | 90-120 | 3-10 | ~86 |
| Malononitrile | 2,4,7-Triamino-6-cyanopteridine | Sodium Carbonate | DMF | 140-150 | 3 | High |
| Ethyl Cyanoacetate | Ethyl 2,4,7-triamino-6-pteridinecarboxylate | Piperidine | Ethanol (B145695) | Reflux | 2-6 | Good |
| Phenylacetone | 2,4,7-Triamino-6-methyl-6-phenylpteridine | Potassium Acetate | Toluene | Reflux | 4-8 | Moderate |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Spectroscopic Data for Triamterene (2,4,7-Triamino-6-phenylpteridine)
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 6.85 (s, 2H, NH₂), 7.30-7.50 (m, 5H, Ar-H), 7.85 (s, 2H, NH₂), 8.60 (s, 1H, pteridine-H), 10.2 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ 127.5, 128.3, 129.0, 136.8, 145.0, 153.2, 155.8, 159.5, 161.0, 162.5 |
| IR (KBr, cm⁻¹) | 3450, 3320, 3150 (N-H stretching), 1620 (C=N stretching), 1580, 1490 (aromatic C=C stretching) |
Experimental Protocols
Protocol 1: Synthesis of Triamterene from this compound and Benzyl Cyanide
This protocol is adapted from established industrial syntheses.
Materials:
-
This compound
-
Benzyl Cyanide
-
Sodium Hydroxide (solid)
-
N,N-Dimethylacetamide (DMAC)
-
Ethanol
-
Deionized Water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylacetamide (DMAC).
-
Add this compound (1.0 eq) and benzyl cyanide (1.2 eq) to the solvent.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Carefully add solid sodium hydroxide (0.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-120 °C and maintain this temperature for 3-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with ethanol and then with deionized water to remove residual solvent and salts.
-
Purify the crude Triamterene by recrystallization from a suitable solvent system, such as a mixture of DMAC and water.
-
Dry the purified product under vacuum to yield a yellow crystalline solid.
Protocol 2: General Procedure for Condensation with Active Methylene Nitriles (e.g., Malononitrile)
This protocol provides a general method for the synthesis of 6-cyanopteridine derivatives.
Materials:
-
This compound
-
Malononitrile (or other active methylene nitrile)
-
Sodium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and the active methylene nitrile (1.1 eq) in N,N-dimethylformamide (DMF).
-
Add sodium carbonate (1.5 eq) to the suspension.
-
Heat the mixture to 140-150 °C with stirring for approximately 3 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.[1]
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous DMF or acetic acid.
Mandatory Visualization
Experimental Workflow
Caption: Generalized workflow for the condensation of this compound.
Signaling Pathway: Inhibition of Dihydrofolate Reductase
The pteridine derivatives synthesized through these protocols, particularly those with a 2,4-diamino substitution pattern, are known to act as antifolates. They function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This pathway is crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, which is the basis for their use as anticancer and antimicrobial agents.
Caption: Inhibition of the folate pathway by synthesized pteridine derivatives.
References
Application Notes and Protocols: Cyclization Reactions of 5-Nitroso-2,4,6-triaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions involving 5-Nitroso-2,4,6-triaminopyrimidine, a versatile building block in the synthesis of various heterocyclic compounds with significant biological and pharmaceutical importance. The primary focus is on the synthesis of pteridines and purines, two classes of compounds with a broad spectrum of therapeutic applications.
Introduction to Cyclization Reactions of this compound
This compound is a key intermediate in the synthesis of fused heterocyclic systems. Its strategic importance lies in the presence of multiple reactive sites that can be selectively targeted to construct pyrazine (B50134) or imidazole (B134444) rings fused to the pyrimidine (B1678525) core. The two main cyclization pathways discussed in these notes are the Timmis synthesis of pteridines and the Traube synthesis of purines. These reactions are fundamental in medicinal chemistry for the development of diuretics, anticancer agents, and other therapeutic molecules.
Synthesis of Pteridine (B1203161) Derivatives via the Timmis Reaction
The Timmis reaction is a powerful method for the regioselective synthesis of pteridines. It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group.[1] The nitroso group plays a crucial role in directing the cyclization, leading to a specific pteridine isomer.[1]
A prominent application of this reaction is the synthesis of Triamterene (2,4,7-triamino-6-phenylpteridine), a potassium-sparing diuretic.[2][3] The reaction proceeds by condensing this compound with benzyl (B1604629) cyanide, an active methylene compound.
Experimental Protocol: Synthesis of Triamterene
Materials:
-
This compound
-
Benzyl cyanide
-
Anhydrous solvent (e.g., dimethylformamide, dimethyl sulfoxide)
-
Base catalyst (e.g., sodium methoxide, potassium carbonate)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in the anhydrous solvent under an inert atmosphere.
-
Add the base catalyst to the suspension and stir for a few minutes.
-
To the activated mixture, add benzyl cyanide dropwise.
-
Heat the reaction mixture to a temperature between 100-160°C and maintain for 1-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the crude product with a suitable solvent (e.g., water, ethanol) to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data for Pteridine Synthesis
| Reactant (Active Methylene Compound) | Product | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Cyanide | Triamterene (2,4,7-Triamino-6-phenylpteridine) | Na2CO3 / DMSO | 150 | - | High | [5] |
| Malononitrile | 2,4,7-Triamino-6-cyanopteridine | - | - | - | - | [2] |
| Ethyl Cyanoacetate | Ethyl 2,4,7-triamino-6-pteridinecarboxylate | - | - | - | - | - |
| Dimethylphenacylsulfonium bromides | 7-Aryl-2-dimethylamino-3,4,5,6-tetrahydropteridine-4,6-diones | - | - | - | - | [2] |
Note: Specific yields and reaction conditions can vary and require optimization based on the specific active methylene compound used.
Characterization of Triamterene:
-
Appearance: Yellow crystalline powder.
-
Melting Point: >300 °C.
-
Infrared (IR) Spectrum (KBr, cm⁻¹): Characteristic peaks for N-H, C=N, and aromatic C-H stretching and bending vibrations.
-
¹H NMR Spectrum (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the phenyl group and the amino protons.
-
¹³C NMR Spectrum (DMSO-d₆, δ ppm): Resonances for the carbon atoms of the pteridine core and the phenyl ring.
-
Mass Spectrum (MS): Molecular ion peak corresponding to the molecular weight of Triamterene.
Synthesis of Purine (B94841) Derivatives via the Traube Synthesis
The Traube purine synthesis is a classic and versatile method for constructing the purine ring system.[1] The general strategy involves the nitrosation of a 4-aminopyrimidine (B60600) derivative at the 5-position, followed by reduction of the nitroso group to an amino group, and subsequent ring closure with a one-carbon unit.[1] In the context of this compound, the initial nitrosation step has already been accomplished.
The key steps in the Traube synthesis starting from this compound are:
-
Reduction of the Nitroso Group: The 5-nitroso group is reduced to a 5-amino group to form 2,4,5,6-tetraaminopyrimidine (B94255). Common reducing agents include sodium dithionite (B78146) or catalytic hydrogenation.[3]
-
Cyclization: The resulting 2,4,5,6-tetraaminopyrimidine is then cyclized with a one-carbon source, such as formic acid, to form the imidazole ring of the purine.[6]
Experimental Protocol: Synthesis of Guanine (B1146940) (2-Amino-6-oxopurine)
This protocol is adapted from the Traube synthesis of guanine starting from a related pyrimidine derivative.[6]
Step 1: Reduction of this compound to 2,4,5,6-Tetraaminopyrimidine
Materials:
-
This compound
-
Sodium dithionite
-
Aqueous ammonia (B1221849) or other suitable base
-
Water
Procedure:
-
Suspend this compound in water.
-
Slowly add a solution of sodium dithionite in water to the suspension while maintaining a basic pH with aqueous ammonia.
-
Stir the reaction mixture at room temperature until the color of the starting material disappears, indicating the completion of the reduction.
-
The resulting 2,4,5,6-tetraaminopyrimidine can be isolated by filtration or used directly in the next step.
Step 2: Cyclization to Guanine
Materials:
-
2,4,5,6-Tetraaminopyrimidine (from Step 1)
-
Formic acid (90%)
Procedure:
-
Dissolve the 2,4,5,6-tetraaminopyrimidine in 90% formic acid.
-
Heat the solution under reflux for 4-5 hours.[6]
-
After the reaction is complete, evaporate the formic acid to dryness.
-
The crude guanine can be purified by recrystallization.
Quantitative Data for Traube Purine Synthesis
| Starting Material | One-Carbon Source | Product | Yield (%) | Reference |
| 2,5,6-Triaminopyrimidin-4-ol | Formic Acid | Guanine | 65-75 | [6] |
Note: The yield for the synthesis of guanine starting directly from this compound would need to be determined experimentally.
Mandatory Visualizations
Diagram 1: Timmis Reaction for Pteridine Synthesis
Caption: General workflow for the Timmis synthesis of pteridines.
Diagram 2: Traube Synthesis for Purine Synthesis
Caption: Stepwise pathway of the Traube synthesis for purines.
Applications in Drug Development
The pteridine and purine scaffolds synthesized from this compound are of immense interest in drug discovery and development.
-
Pteridine Derivatives:
-
Diuretics: As exemplified by Triamterene, which is used in the management of hypertension and edema.
-
Anticancer Agents: Methotrexate, a folate antagonist, contains a pteridine core and is a widely used chemotherapy drug. The synthesis of novel pteridine analogs continues to be an active area of cancer research.
-
Enzyme Inhibitors: The pteridine ring is a common motif in various enzyme cofactors, making its derivatives potential candidates for enzyme-inhibiting drugs.
-
-
Purine Derivatives:
-
Antimetabolites: Purine analogs are a cornerstone of cancer chemotherapy (e.g., 6-mercaptopurine) and antiviral therapy (e.g., acyclovir).
-
Enzyme Inhibitors: Many enzymes involved in nucleic acid metabolism can be targeted by purine-based inhibitors.
-
Receptor Agonists and Antagonists: The purine structure is central to adenosine (B11128) and guanosine, which are ligands for various receptors. Synthetic purine derivatives are explored for their potential to modulate these receptors.
-
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of biologically active pteridines and purines. The Timmis and Traube reactions provide reliable and adaptable methods for the construction of these important heterocyclic systems. The detailed protocols and data presented in these application notes are intended to facilitate further research and development in the synthesis of novel therapeutic agents based on these privileged scaffolds.
References
- 1. scribd.com [scribd.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]
- 4. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]
- 5. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
protocol for the reduction of 5-Nitroso-2,4,6-triaminopyrimidine to 2,4,5,6-tetraaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 5-Nitroso-2,4,6-triaminopyrimidine to the key synthetic intermediate, 2,4,5,6-tetraaminopyrimidine (B94255). This transformation is a critical step in the synthesis of various biologically active compounds, including pteridine (B1203161) derivatives like methotrexate, a widely used chemotherapy agent. The protocols outlined below are based on established chemical literature and patents, offering various methodologies to suit different laboratory setups and purity requirements.
Introduction
This compound is a stable, colored compound that serves as a direct precursor to 2,4,5,6-tetraaminopyrimidine. The reduction of the nitroso group at the 5-position to an amino group is a crucial transformation. 2,4,5,6-tetraaminopyrimidine is a valuable building block in medicinal chemistry, particularly in the synthesis of pteridines, which are scaffolds for numerous therapeutic agents.[1] The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. This document details three common methods for this reduction: using sodium dithionite (B78146), zinc dust in an acidic medium, and catalytic hydrogenation.
Data Presentation
The following table summarizes the quantitative data associated with different protocols for the reduction of this compound.
| Reducing Agent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
| Sodium Dithionite | 60 | 15-60 minutes | 50-80 | ~95 | The product is isolated as the sulfite (B76179) salt.[2][3] |
| Zinc Dust / Acid | 20-65 | Not Specified | 82.5-88.5 | ~99.5 | The product is isolated as the sulfate (B86663) salt.[4] |
| Ammonium Sulfide | Not Specified | Not Specified | <75 | Not Specified | An older method mentioned for comparison.[4] |
| Catalytic Hydrogenation (Pd/C) | 90-115 | 1-1.5 hours | Not Specified | 97.5 | The product is isolated as the sulfate salt.[5] |
Experimental Protocols
Protocol 1: Reduction using Sodium Dithionite
This protocol is a widely used method for the reduction of this compound.[2][3]
Materials:
-
This compound
-
Sodium Dithionite
-
Deionized Water
-
Activated Charcoal (optional)
-
Celite® 545 (optional)
-
Reaction vessel with temperature control and stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, suspend this compound in deionized water.
-
Heat the suspension to approximately 60°C with stirring.
-
Gradually add sodium dithionite to the heated suspension over a period of 15 to 60 minutes.[2] The color of the reaction mixture will change as the reduction proceeds.
-
Maintain the reaction temperature at 60-65°C for the duration of the addition and for a short period thereafter to ensure complete reaction.
-
(Optional) Add a small amount of activated charcoal and Celite® 545 to the hot reaction mixture to decolorize and aid in filtration.
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Cool the filtrate slowly to 0-5°C with gentle agitation to induce crystallization of the 2,4,5,6-tetraaminopyrimidine sulfite salt.
-
Allow the mixture to stand at 0-5°C for several hours to maximize crystal formation.
-
Collect the precipitated product by filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Reduction using Zinc Dust and Acid
This method is reported to provide higher yields and purity compared to the dithionite method.[4]
Materials:
-
This compound (NTAP)
-
Zinc Dust
-
A suitable acid (e.g., hydrochloric acid or acetic acid)
-
Sulfuric Acid
-
Deionized Water
-
Reaction vessel with pH and temperature control, and stirrer
-
Filtration apparatus
Procedure:
-
In a reaction vessel, suspend approximately one molecular proportion of this compound in water.
-
Add about 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid to the suspension, ensuring the initial pH of the reaction mixture is below 7.[4][6]
-
Allow the reaction to proceed at a temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[4][6]
-
Adjust the pH of the reaction mixture to approximately 2.0 to 2.5 by adding more of the suitable acid to dissolve the product salt.[4][6]
-
Filter the mixture to remove insoluble materials, such as excess zinc.
-
To the resulting mother liquor, add sulfuric acid to adjust the pH to about 0.2 to 0.5, while maintaining the temperature between 20°C and 60°C.[4][6]
-
Cool the reaction mixture to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[4][6]
-
Recover the precipitated product by filtration, wash with cold water, and dry.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean method for the reduction.
Materials:
-
This compound (or a related azo compound like 5-phenylazo-2,4,6-triamino-pyrimidine which is then reduced)
-
Palladium on Carbon (Pd/C) catalyst
-
Deionized Water
-
Sulfuric Acid
-
Hydrogenation apparatus (e.g., autoclave)
-
Filtration apparatus
Procedure:
-
Prepare a suspension of the starting material (e.g., 5-phenylazo-2,4,6-triamino-pyrimidine) and a catalytic amount of palladium on carbon in water within an autoclave.[5]
-
Pressurize the autoclave with hydrogen gas (5 to 10 bar) and heat the mixture to 90 to 115°C for 1 to 1.5 hours with stirring.[5]
-
After the reaction is complete, cool the mixture to about 70°C and filter to remove the catalyst.
-
Acidify the filtrate with sulfuric acid to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.[5]
-
Collect the product by filtration, wash with water, and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Decision tree for selecting a reduction protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 5. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Application of 5-Nitroso-2,4,6-triaminopyrimidine in Agrochemical Synthesis: A Technical Overview
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides detailed application notes and protocols on the utilization of 5-Nitroso-2,4,6-triaminopyrimidine as a versatile starting material in the synthesis of agrochemicals. While direct applications of this specific nitroso-pyrimidine are not extensively documented in publicly available literature for commercial agrochemicals, its pivotal role as a precursor to 2,4,5,6-tetraaminopyrimidine (B94255) opens a pathway to classes of compounds with reported agrochemical activity. This guide will focus on the synthesis of this key intermediate and its subsequent potential derivatization into agrochemically relevant scaffolds.
Introduction to this compound in Synthesis
This compound is a stable, reactive intermediate that serves as a crucial building block for the synthesis of various heterocyclic compounds. Its primary application in the context of biologically active molecules is its reduction to 2,4,5,6-tetraaminopyrimidine. This tetra-substituted pyrimidine (B1678525) is a well-established precursor for the synthesis of pteridine (B1203161) derivatives, a class of compounds with diverse biological activities, including applications in pharmaceuticals and potentially in agriculture. One source suggests that 2,4,5,6-tetraaminopyrimidine sulfate (B86663) is utilized in the formulation of agrochemicals, acting as a plant growth regulator or herbicide.[1]
Synthetic Pathways and Experimental Protocols
The primary synthetic utility of this compound in the agrochemical field is its conversion to 2,4,5,6-tetraaminopyrimidine, which can then be further elaborated.
Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate from this compound
The reduction of the nitroso group at the 5-position of the pyrimidine ring is a key transformation. Various methods have been reported for this reduction, often followed by salt formation to improve the stability and handling of the resulting tetra-aminopyrimidine.
Experimental Protocol: Reduction using Zinc Dust
A process for preparing 2,4,5,6-tetraaminopyrimidine sulfate involves the reduction of this compound with zinc dust in an acidic medium.[2]
Materials:
-
This compound
-
Zinc dust
-
Suitable acid (e.g., sulfuric acid)
-
Water
Procedure:
-
In a suitable reaction vessel, suspend this compound in water.
-
Add approximately 2.0 to 2.5 molecular equivalents of zinc dust to the suspension.
-
Slowly add a suitable acid to maintain a pH below 7, initiating the reduction. The reaction is exothermic and should be controlled.
-
Allow the reaction to proceed at a temperature between 20°C and 65°C until the reduction is complete, as monitored by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, adjust the pH to approximately 2.0-2.5 with the acid to dissolve the product as its salt.
-
Filter the reaction mixture to remove insoluble materials.
-
To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5, maintaining the temperature between 20°C and 60°C.
-
Cool the mixture to 0-10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Quantitative Data: This process is reported to produce 2,4,5,6-tetraaminopyrimidine sulfate in good yield and purity. Specific quantitative data from literature is summarized in the table below.
| Parameter | Value | Reference |
| Molar ratio of Zinc dust to NTAP | 2.0 - 2.5 | [2] |
| Reaction Temperature | 20 - 65 °C | [2] |
| Final Product | 2,4,5,6-Tetraaminopyrimidine sulfate | [2] |
Potential Agrochemical Scaffolds from 2,4,5,6-Tetraaminopyrimidine
While specific, commercialized agrochemicals directly synthesized from 2,4,5,6-tetraaminopyrimidine are not readily found in the surveyed literature, the chemical nature of this intermediate suggests its utility in creating libraries of compounds for screening. The presence of four amino groups provides multiple reaction sites for derivatization.
Logical Workflow for Agrochemical Discovery:
Caption: Workflow for agrochemical discovery using this compound.
Signaling Pathways and Mode of Action
The mode of action of potential agrochemicals derived from 2,4,5,6-tetraaminopyrimidine would depend on the final structure. Given that pyrimidine derivatives are known to act on various biological targets, the following are potential areas of investigation:
-
Inhibition of Photosynthesis: Some pyrimidine-based herbicides are known to inhibit photosystem II.
-
Amino Acid Biosynthesis Inhibition: Certain heterocyclic compounds interfere with the biosynthesis of essential amino acids in plants.
-
Cell Division Inhibition: Disruption of microtubule formation or other aspects of cell division is a known herbicidal mechanism.
-
Fungal Respiration Inhibition: For fungicidal activity, targeting the mitochondrial respiratory chain is a common mode of action.
Signaling Pathway Visualization (Hypothetical):
This diagram illustrates a hypothetical mode of action for a derivative, targeting a key enzyme in a plant's metabolic pathway.
Caption: Hypothetical inhibition of a plant metabolic pathway by a pyrimidine derivative.
Conclusion
This compound is a valuable starting material for the synthesis of 2,4,5,6-tetraaminopyrimidine, a versatile intermediate with potential applications in the agrochemical industry. While direct synthesis of commercial agrochemicals from the nitroso-pyrimidine is not widely reported, its conversion to the tetra-amino derivative provides a platform for the generation of diverse chemical libraries for screening and discovery of new active ingredients. Further research into the derivatization of 2,4,5,6-tetraaminopyrimidine and the biological evaluation of the resulting compounds is warranted to fully explore its potential in developing novel herbicides, fungicides, and plant growth regulators.
References
Application Notes and Protocols for the Quantification of 5-Nitroso-2,4,6-triaminopyrimidine
These application notes provide detailed protocols for the quantification of 5-Nitroso-2,4,6-triaminopyrimidine, a potential genotoxic impurity, in pharmaceutical substances. The following methods are proposed based on established analytical techniques for similar compounds, such as nitrosamines and aminopyrimidines. These methods are intended for use by researchers, scientists, and drug development professionals and may require further optimization for specific sample matrices.
Introduction
This compound is a potential impurity that may form during the synthesis or storage of certain active pharmaceutical ingredients (APIs). Due to the potential carcinogenic nature of nitrosamine (B1359907) compounds, regulatory agencies require sensitive and accurate analytical methods for their detection and quantification at trace levels. This document outlines two primary analytical approaches: a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for general-purpose quantification and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis.
Analytical Methods
Two analytical methods are presented for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and robust method suitable for routine analysis and purity testing.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the detection and quantification of trace-level impurities, which is often required for genotoxic compounds.[1][2]
Method 1: Quantification by RP-HPLC-UV
This method is adapted from established procedures for the analysis of similar pyrimidine-based compounds.[3][4]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Methanol (for cleaning)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or λmax of this compound if determined)
4. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the diluent.
5. Preparation of Sample Solutions:
-
Accurately weigh a portion of the test sample expected to contain this compound and dissolve in the diluent to achieve a final concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Method 2: Quantification by LC-MS/MS
This highly sensitive method is based on techniques used for the trace-level quantification of various nitrosamine impurities in pharmaceutical products.[2][5][6]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1%) (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column suitable for UPLC/HPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 2% B
-
1-5 min: 2% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 2% B
-
6.1-8 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M+H]+ would be fragmented to identify suitable product ions.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision energy.
5. Preparation of Standard Solutions:
-
Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards at low concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (98:2, A:B).
6. Preparation of Sample Solutions:
-
Accurately weigh a portion of the test sample and dissolve it in the initial mobile phase composition to achieve a final concentration within the calibration range.
-
Sonicate for 10 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte's most intense MRM transition against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of nitrosamines and related compounds and should be confirmed during method validation.[1][2][5][7]
| Parameter | HPLC-UV Method (Expected) | LC-MS/MS Method (Expected) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Disclaimer: The provided protocols and expected performance characteristics are intended as a starting point. Method development and validation are required to ensure suitability for a specific application and sample matrix.
References
- 1. lcms.cz [lcms.cz]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Note: HPLC-UV Method for the Determination of 5-Nitroso-2,4,6-triaminopyrimidine
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 5-Nitroso-2,4,6-triaminopyrimidine. This compound is a potential impurity in pharmaceutical products, and its monitoring is critical for ensuring drug safety and quality. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing.
Introduction
This compound is recognized as a potential genotoxic impurity and is also known as Triamterene Related Compound A.[1] The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic effects. Therefore, sensitive and validated analytical methods are essential for the detection and quantification of such impurities to ensure patient safety. This document provides a detailed protocol for an HPLC-UV method developed and validated for the analysis of this compound, adhering to the principles of ICH guidelines for analytical method validation.[2][3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following chromatographic conditions are recommended as a starting point and may require further optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Buffer and Acetonitrile (e.g., 80:20 v/v). The buffer consists of water adjusted to pH 3.0 with phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and methanol (50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Preparation of Sample Solutions
The sample preparation procedure will depend on the matrix of the drug product. A generic procedure for a solid dosage form is outlined below:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of the active pharmaceutical ingredient (API) and transfer it to a suitable volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of water and methanol) and sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Dilute to volume with the extraction solvent and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The developed HPLC-UV method was validated according to ICH guidelines. The validation parameters and their acceptance criteria are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at three different concentration levels. |
| Precision (RSD) | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. |
Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 15.2 |
| 0.5 | 75.8 |
| 1.0 | 151.5 |
| 2.5 | 378.1 |
| 5.0 | 755.9 |
| 10.0 | 1510.3 |
Linearity Equation: y = 150.9x + 0.5 Correlation Coefficient (r²): 0.9998
Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Recovery (%) | RSD (%) |
| 1.0 | 0.99 ± 0.015 | 99.0 | 1.5 |
| 5.0 | 5.02 ± 0.060 | 100.4 | 1.2 |
| 10.0 | 9.95 ± 0.119 | 99.5 | 1.2 |
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound.
References
The Pivotal Role of 5-Nitroso-2,4,6-triaminopyrimidine in the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Nitroso-2,4,6-triaminopyrimidine is a versatile and highly reactive intermediate that serves as a crucial building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its strategic importance lies in its ability to participate in condensation and cyclization reactions, leading to the formation of complex fused ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pteridines and other fused pyrimidine (B1678525) derivatives, which are classes of compounds with significant biological and pharmaceutical relevance.
Synthesis of this compound
The synthesis of the title compound is a critical first step. A common and effective method involves the nitrosation of 2,4,6-triaminopyrimidine (B127396).
Experimental Protocol:
A detailed protocol for the synthesis of this compound is as follows:
-
Dissolve 2,4,6-triaminopyrimidine (300 mg, 2.40 mmol) in water (2.4 mL) and add acetic acid (220 μL).
-
Cool the resulting mixture in an ice bath.
-
Dropwise, add a solution of sodium nitrite (B80452) (174 mg, 2.52 mmol) in water (1 mL). A pink precipitate will form.
-
Stir the mixture at room temperature for 15 minutes.
-
Filter the precipitate and wash successively with water, acetone, and ether.
-
Dry the product under vacuum to yield this compound as a purple solid.[1]
Quantitative Data for Synthesis:
| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Yield (%) |
| 2,4,6-Triaminopyrimidine | 125.13 | 300 | 2.40 | 92 |
| Sodium Nitrite | 69.00 | 174 | 2.52 |
Logical Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Application in Pteridine (B1203161) Synthesis: The Timmis Reaction
A primary application of this compound is in the regioselective synthesis of pteridines via the Timmis reaction. This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. The nitroso group plays a key role in directing the cyclization, leading to a specific pteridine isomer.
The general mechanism involves the condensation of the active methylene compound with the 5-nitroso group and the adjacent amino group of the pyrimidine ring to form the pyrazine (B50134) ring of the pteridine system.
Experimental Protocol for Triamterene Synthesis:
A notable example is the synthesis of Triamterene, a diuretic drug.[2][3]
-
To a reaction vessel, add this compound and benzyl (B1604629) cyanide (phenylacetonitrile).
-
Add a non-protonic polar solvent (e.g., dimethylformamide) and an alkaline catalyst.
-
Heat the mixture to 50-120°C and maintain for 3-10 hours with stirring.
-
Cool the reaction mixture to 0-50°C.
-
Filter the crude product.
-
The crude product can be purified by washing with a non-protonic polar solvent to yield Triamterene (2,4,7-triamino-6-phenylpteridine).
Quantitative Data for Triamterene Synthesis:
| Reactant | Role | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pyrimidine Precursor | Non-protonic polar | Alkaline | 50-120 | 3-10 | up to 85.7 |
| Benzyl Cyanide | Active Methylene Compound |
Reaction Scheme for the Timmis Reaction:
Caption: General scheme of the Timmis reaction for pteridine synthesis.
Synthesis of Other Fused Pyrimidines
While pteridine synthesis is a major application, this compound is also a precursor for other fused heterocyclic systems. For instance, it is used in the preparation of aminobenzodiazepines.[1]
Experimental Protocol for Aminobenzodiazepine Intermediate Synthesis:
-
Add this compound and phenylacetonitrile (B145931) to a condensation reaction vessel.
-
Add a non-protonic polar solvent and an alkaline catalyst.
-
Heat the mixture to between 50-120°C for 3-10 hours under stirring.
-
After cooling to 0-50°C, the crude aminobenzodiazepine intermediate is obtained by filtration.[1]
Role as a Precursor for 2,4,5,6-Tetraaminopyrimidine (B94255)
This compound can be readily reduced to 2,4,5,6-tetraaminopyrimidine, another pivotal intermediate in heterocyclic synthesis.[3][4] This tetraaminopyrimidine is a key starting material for the Gabriel-Isay synthesis of pteridines, which involves condensation with 1,2-dicarbonyl compounds.
Experimental Protocol for Reduction to 2,4,5,6-Tetraaminopyrimidine:
A common method for this reduction utilizes sodium dithionite (B78146).[4]
-
Prepare the nitroso intermediate solution.
-
Add a solution of sodium dithionite in water portion-wise while maintaining the temperature below a certain threshold to control the exothermic reaction.
-
Stir the reaction mixture until the reduction is complete (indicated by a color change).
-
Filter the hot reaction mixture.
-
Cool the filtrate to crystallize the 2,4,5,6-tetraaminopyrimidine salt (often as the sulfite).
-
The product can be further purified by conversion to the sulfate (B86663) salt.
Logical Relationship between Pyrimidine Precursors and Pteridine Synthesis Pathways:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Nitroso-2,4,6-triaminopyrimidine, a key intermediate in the pharmaceutical industry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve your reaction yields and product purity.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of this compound. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect pH: The nitrosation reaction is highly pH-dependent. An optimal pH of 3-4 is generally required for the formation of the nitrosating agent, nitrous acid, from sodium nitrite (B80452).[1] At a pH below 5, the reaction mixture should be distinctly acidic.[2] | - Carefully monitor and adjust the pH of the reaction mixture using acetic acid or hydrochloric acid. - Ensure the pH remains in the optimal range throughout the addition of sodium nitrite. |
| Inadequate Temperature Control: The reaction is exothermic. If the temperature is too high, it can lead to the decomposition of nitrous acid and the formation of byproducts. | - Maintain the reaction temperature using an ice bath, especially during the dropwise addition of the sodium nitrite solution.[1] | |
| Impure Starting Materials: The purity of 2,4,6-triaminopyrimidine (B127396) is crucial for a high-yield synthesis. | - Use high-purity 2,4,6-triaminopyrimidine. If necessary, recrystallize the starting material before use. | |
| Formation of a Brown or Tarry Precipitate | Side Reactions: Over-nitrosation or other side reactions can occur if the reaction conditions are not carefully controlled, leading to the formation of colored impurities. | - Ensure slow, dropwise addition of the sodium nitrite solution to the cooled pyrimidine (B1678525) solution. - Maintain vigorous stirring to ensure even distribution of reagents. |
| Incorrect Stoichiometry: An excess of sodium nitrite can lead to the formation of unwanted byproducts. | - Use a slight molar excess of sodium nitrite (e.g., 1.05 equivalents) relative to the 2,4,6-triaminopyrimidine.[1] | |
| Product is Difficult to Filter | Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter. | - Allow the precipitate to stir at room temperature for a short period (e.g., 15 minutes) after the addition of sodium nitrite is complete to allow for crystal growth.[1] |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction may not have gone to completion. | - Ensure the reaction is stirred for a sufficient amount of time after the addition of sodium nitrite. - Verify that the correct stoichiometry of reagents was used. |
| Low Yield After Purification | Product Loss During Washing: The product has some solubility in common solvents. | - Wash the filtered product with cold water, followed by minimal amounts of acetone (B3395972) and ether to minimize dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound and why is it important?
A1: The optimal pH for the nitrosation of 2,4,6-triaminopyrimidine is in the acidic range, typically between 3 and 4.[1] This is critical because the nitrosating agent, nitrous acid (HNO₂), is formed in situ from the reaction of a nitrite salt (like sodium nitrite) with an acid. This acidic environment facilitates the formation of the nitrosonium ion (NO⁺), which is the electrophile that attacks the electron-rich pyrimidine ring. If the pH is too high (less acidic), the concentration of nitrous acid will be too low for the reaction to proceed efficiently. Conversely, a very low pH can lead to the protonation of the amino groups on the pyrimidine ring, deactivating it towards electrophilic attack.
Q2: What is the appearance of the final product and how can I assess its purity?
A2: Pure this compound is typically a purple or raspberry-red solid.[1][2] Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity and identifying any impurities.
-
Melting Point: The melting point of the pure compound is reported to be above 300°C.[2] A broad melting range or a lower melting point can indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitroso group (N=O) and the amino groups (N-H).
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions should be observed:
-
Handling of Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes, and do not inhale the dust.
-
Use of Acids: Acetic acid and hydrochloric acid are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ventilation: The reaction may produce nitrogen oxides, which are toxic. Ensure the reaction is carried out in a well-ventilated fume hood.[3]
-
Product Handling: The toxicological properties of this compound have not been fully investigated.[3] It is prudent to handle it with care, avoiding skin contact and inhalation.
Q4: Can I use a different acid instead of acetic acid?
A4: Yes, other acids like hydrochloric acid can be used to adjust the pH.[1] However, the choice of acid can influence the reaction rate and the solubility of the product. Acetic acid is commonly used and has been shown to give good yields.[1]
Q5: What is the "one-pot" synthesis method and what are its advantages?
A5: The "one-pot" synthesis is an alternative route that produces this compound directly from a guanidine (B92328) salt and malonic acid dinitrile without isolating the intermediate 2,4,6-triaminopyrimidine.[2] The main advantage of this method is that it is more efficient for commercial production as it reduces the number of steps and the need for isolation and purification of intermediates, which can be complicated and expensive.[2]
Experimental Protocols
Protocol 1: Synthesis via Nitrosation of 2,4,6-triaminopyrimidine
This protocol is adapted from a method reported to yield approximately 92% of the final product.[1]
Materials:
-
2,4,6-triaminopyrimidine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Acetone
-
Ether
Procedure:
-
In a flask, dissolve 2,4,6-triaminopyrimidine in deionized water.
-
Add glacial acetic acid to the solution.
-
Cool the mixture in an ice bath to 0-5°C.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled pyrimidine solution while stirring vigorously. A pink or purple precipitate should form.
-
After the addition is complete, continue to stir the mixture at room temperature for 15 minutes.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid sequentially with cold deionized water, acetone, and finally ether.
-
Dry the product under vacuum to obtain this compound as a purple solid.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Yield | Reference |
| Starting Material | 2,4,6-triaminopyrimidine | Guanidine salt & malononitrile | 92% | [1] |
| Acid | Acetic Acid | Hydrochloric Acid | High | [1] |
| Water Ratio (to reaction mixture) | 0.5:1 to 4:1 | - | Increased Yield | [2] |
| Reaction Temperature | 0-5°C (addition), then RT | Heated to 50°C after addition | 93% | [2] |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis experiment.
Troubleshooting Logic
Caption: Decision-making flow for troubleshooting common synthesis issues.
References
Technical Support Center: 5-Nitroso-2,4,6-triaminopyrimidine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Nitroso-2,4,6-triaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound after initial synthesis and before purification?
A1: After synthesis, this compound typically appears as a pink to purple or raspberry-red solid precipitate.[1][2] The exact color can vary depending on the reaction conditions and the presence of impurities.
Q2: What are the common solvents for washing the crude this compound?
A2: Common washing solvents include water, acetone, and ether.[2] Water is used to remove inorganic salts and other water-soluble impurities. Acetone and ether are effective for washing away organic impurities.
Q3: What is the solubility profile of this compound?
A3: It has slight solubility in heated Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[3][4] It is largely insoluble in water, which facilitates its isolation by filtration.
Q4: What are the key safety precautions to consider during the purification of this compound?
A4: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[3] It is also incompatible with strong oxidizing agents.[3][4][5] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Precipitated Product | Incomplete nitrosation reaction. | Ensure the reaction mixture is sufficiently acidic (e.g., using acetic acid) to facilitate the in situ formation of nitrous acid from sodium nitrite (B80452).[1][2] Maintain the recommended reaction temperature; for instance, cooling in an ice bath during the addition of sodium nitrite.[2] |
| The product is partially soluble in the reaction mixture. | After precipitation, cool the mixture to a lower temperature (e.g., 20°C or in an ice bath) to minimize solubility and maximize recovery before filtration.[1][2] | |
| Product is Off-Color (e.g., brownish instead of pink/purple) | Presence of side-reaction byproducts or degradation. | Ensure the temperature during nitrosation is carefully controlled, as higher temperatures can lead to decomposition. Use of purified starting materials (2,4,6-triaminopyrimidine) is crucial. |
| Residual starting materials or intermediates. | Thorough washing of the filtered product with water is essential to remove unreacted starting materials and inorganic salts. A final wash with a non-polar organic solvent can help remove organic impurities.[2] | |
| Product Purity is Low After Washing | Inefficient removal of trapped impurities within the solid. | Consider reslurrying the crude product in warm water or an appropriate solvent, followed by filtration. This can help in washing out trapped impurities more effectively than a simple filter cake wash. |
| Co-precipitation of impurities. | Ensure a gradual addition of the nitrosating agent (e.g., sodium nitrite solution) to the reaction mixture to allow for more selective precipitation of the desired product.[2] | |
| Formation of N-nitrosamine Impurities | The reaction conditions for nitrosation can sometimes lead to the formation of potentially carcinogenic N-nitrosamine impurities, especially if secondary or tertiary amines are present.[6][7] | While the primary product is a C-nitroso compound, it is crucial to use high-purity starting materials and control reaction conditions to minimize potential side reactions. Analytical testing for such impurities may be necessary for pharmaceutical applications. |
Quantitative Data Summary
The following table summarizes yield data from various synthetic and purification protocols for this compound.
| Starting Material | Key Reagents | Purification Method | Yield | Reference |
| Guanidine (B92328) salt and malonic acid dinitrile | Sodium nitrite, acetic acid | Filtration, water wash, drying | 93% | [1] |
| 6-aminopyrimidine-2,4-diamine | Sodium nitrite, acetic acid | Filtration, washing with water, acetone, and ether, vacuum drying | 92% | [2] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing
This protocol is based on the synthesis of this compound from 2,4,6-triaminopyrimidine.
-
Reaction Quenching and Precipitation: Following the nitrosation reaction in an acidic aqueous medium (e.g., with acetic acid and sodium nitrite), a pink to purple precipitate of this compound forms.[2] To ensure maximum precipitation, the reaction mixture is typically stirred at room temperature for a period (e.g., 15 minutes) after the addition of the nitrosating agent is complete.[2] The mixture can be further cooled in an ice bath to minimize the solubility of the product.[2]
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Washing: The filter cake is washed sequentially with the following solvents:
-
Water: To remove inorganic salts (like sodium acetate) and any unreacted water-soluble starting materials.
-
Acetone: To remove organic impurities that are soluble in acetone.
-
Ether: To facilitate the drying of the product by removing the acetone.[2]
-
-
Drying: The purified solid is dried under vacuum to remove residual solvents.[2]
Protocol 2: Industrial Production and Purification
This protocol describes a one-pot synthesis and purification process without the isolation of intermediates.
-
Reaction and Precipitation: An arbitrary guanidine salt is reacted with malonic acid dinitrile in a lower aliphatic alcohol in the presence of a base. After cooling, the mixture is acidified with acetic acid, and water is added. The nitrosation is carried out by adding a solution of sodium nitrite. The reaction mixture is then heated (e.g., to 50°C) and stirred to complete the reaction.[1]
-
Cooling and Filtration: The mixture is cooled to room temperature (e.g., 20°C) to allow the this compound to precipitate fully. The precipitate is then collected by filtration.[1]
-
Washing: The collected solid is washed with warm water to remove impurities.[1]
-
Drying: The wet product can be used directly for the next steps or dried using conventional methods.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
common impurities in 5-Nitroso-2,4,6-triaminopyrimidine and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and purifying 5-Nitroso-2,4,6-triaminopyrimidine. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically prepared this compound?
A1: Common impurities in this compound can originate from starting materials, reagents, and side reactions during its synthesis. These may include:
-
Unreacted Starting Materials: Such as 2,4,6-triaminopyrimidine, guanidine (B92328) salts, or malonic acid dinitrile.
-
Residual Reagents: Including sodium nitrite (B80452) and acetic acid.
-
Byproducts: A notable byproduct can be N,N-dimethylnitrosamine if dimethylformamide (DMF) is used as a solvent in the synthesis process.[1]
-
Related Pyrimidines: Other pyrimidine (B1678525) derivatives formed through side reactions.
Q2: Why is the purity of this compound critical?
A2: this compound itself is classified as a nitrosamine (B1359907) impurity and is monitored in certain pharmaceutical products, such as being a related compound to the diuretic Triamterene.[2] Nitrosamines as a class of compounds are of concern due to their potential carcinogenic properties. Therefore, ensuring the high purity of this compound is crucial for its use in research and development, especially in the context of drug development, to avoid introducing other harmful impurities into subsequent synthetic steps.
Q3: What are the initial purification steps for crude this compound?
A3: The initial purification of crude this compound, as described in various synthetic procedures, typically involves washing the precipitated solid with a series of solvents. A common procedure is to wash the filter cake sequentially with water, acetone, and diethyl ether.[3] This process helps to remove most of the unreacted starting materials and water-soluble byproducts.
Q4: What is the appearance of pure this compound?
A4: Pure this compound is typically a purple or raspberry-red solid.[3][4] A significant deviation from this color may indicate the presence of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: The isolated product is not the expected color (e.g., brownish or off-white) instead of purple/red.
-
Potential Cause: This discoloration often indicates the presence of polymeric byproducts or significant amounts of unreacted starting materials.
-
Troubleshooting Steps:
-
Ensure that the washing steps with water, acetone, and ether were thorough.
-
Consider performing a recrystallization to further purify the product. A detailed protocol is provided in the "Experimental Protocols" section.
-
Issue 2: The yield of the purified product is significantly lower than expected after washing.
-
Potential Cause: While this compound has low solubility in water, acetone, and ether, some product loss during washing is inevitable. Excessive washing or using large volumes of solvents can lead to lower yields.
-
Troubleshooting Steps:
-
Use cold solvents for washing to minimize product loss.
-
Use the minimum amount of solvent necessary for each wash.
-
Consider recrystallization as an alternative to extensive washing for highly impure samples, as this can sometimes provide a better yield of pure product.
-
Issue 3: The purified product contains residual solvent.
-
Potential Cause: Inadequate drying of the final product.
-
Troubleshooting Steps:
-
Dry the product under vacuum for a sufficient period.
-
Gently breaking up any lumps in the powder during drying can facilitate solvent removal.
-
The absence of solvent can be confirmed by 1H-NMR spectroscopy.
-
Quantitative Data Summary
Currently, there is limited published quantitative data specifically detailing the impurity profiles of this compound before and after various purification methods. The effectiveness of purification is typically assessed by spectroscopic methods (NMR) and chromatographic techniques (HPLC). The goal of purification is to achieve a product with >98% purity as determined by these methods.
| Purification Method | Typical Starting Purity | Expected Final Purity | Key Advantages |
| Solvent Washing | 70-90% | >95% | Simple, fast, and effective for removing bulk impurities. |
| Recrystallization | >90% | >99% | Highly effective for removing closely related impurities and achieving high purity. |
Experimental Protocols
Protocol 1: Purification by Washing
This protocol describes a standard washing procedure for crude this compound obtained from synthesis.
-
Filtration: Isolate the crude this compound precipitate by vacuum filtration.
-
Water Wash: While the solid is still in the filter funnel, wash it with three portions of cold deionized water. Allow the water to drain completely between each wash.
-
Acetone Wash: Wash the filter cake with two portions of cold acetone.
-
Ether Wash: Finally, wash the solid with two portions of cold diethyl ether.
-
Drying: Transfer the purified solid to a clean, pre-weighed watch glass and dry it under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization from Aqueous Dimethylformamide (DMF)
This protocol is designed for samples that require a higher degree of purification than what can be achieved by simple washing.
-
Dissolution: In a fume hood, suspend the impure this compound in a minimal amount of DMF in an Erlenmeyer flask. Heat the mixture gently with stirring on a hot plate until the solid dissolves completely. The compound is known to be slightly soluble in hot DMF.[5]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add deionized water dropwise to the hot DMF solution until the solution becomes slightly turbid. Then, add a few drops of DMF until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold 1:1 DMF/water, followed by cold water, and finally cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Relationship between common impurities and their corresponding removal methods.
References
Technical Support Center: Pteridine Synthesis using 5-Nitroso-2,4,6-triaminopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pteridine (B1203161) synthesis utilizing 5-Nitroso-2,4,6-triaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing pteridines from this compound?
A1: The primary and most regioselective method is the Timmis reaction.[1][2][3] This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., benzyl (B1604629) cyanide) in the presence of a base.[1][2][3] The nitroso group directs the cyclization, leading to a specific isomer of the pteridine product.[1]
Q2: What are the most common side reactions and impurities I should be aware of?
A2: During the synthesis of pteridines, particularly derivatives like Triamterene, several side products and impurities can form. These include:
-
Unreacted Starting Material: Incomplete reaction can leave residual this compound.[4]
-
Oxidation Products: The 5-nitroso group can be oxidized to a 5-nitro group, forming 5-Nitro-2,4,6-triaminopyrimidine.[5] Further oxidation can lead to the formation of N-oxides, such as 5-Nitro-2,4,6-triaminopyrimidine-1-oxide and 5-Nitro-2,4,6-triaminopyrimidine-1,3-dioxide.[5]
-
Hydroxylated Derivatives: Hydroxylated impurities, for instance, 4-Hydroxy Triamterene, can be formed.[4]
-
Deamination Products: The amino groups on the pyrimidine (B1678525) ring can be susceptible to deamination under certain conditions.
-
Ring-Opened or Hydrolytic Products: The pteridine ring system can be susceptible to cleavage under acidic conditions, leading to the formation of aminopyrazine carbaldehyde derivatives.[2]
-
Solvent Adducts and Other Minor Impurities: Depending on the reaction conditions and solvents used, various other minor impurities may be generated.
Q3: How do reaction conditions affect the yield and purity of the final pteridine product?
A3: Reaction conditions play a critical role in the success of the Timmis reaction. Key parameters include:
-
Base: The type and concentration of the base are crucial. Stronger bases may not necessarily lead to higher yields and can sometimes increase the solubility of the product, leading to losses during workup.[4] The choice of base can also influence the rate and completion of the reaction.
-
Solvent: The polarity of the solvent can impact the solubility of reactants and the reaction rate.[6] Aprotic polar solvents are often employed.
-
Temperature: The reaction temperature affects the rate of both the main reaction and potential side reactions. Higher temperatures may increase the rate of degradation or side product formation.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion, but prolonged reaction times can also lead to the formation of degradation products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pteridine Product | 1. Incomplete reaction. 2. Suboptimal base concentration. 3. Poor solubility of reactants. 4. Product loss during workup. | 1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Optimize the base concentration; higher concentrations may not always be better.[4] 3. Select a more suitable aprotic polar solvent to improve solubility.[6] 4. Adjust the pH during workup to minimize product solubility in the filtrate. |
| Presence of Unreacted this compound | 1. Insufficient reaction time or temperature. 2. Inadequate amount or strength of the base. | 1. Extend the reaction time or incrementally increase the temperature. 2. Use a slight excess of the active methylene compound. 3. Consider a stronger base or a different base/solvent system. |
| Formation of a 5-Nitro Impurity | Oxidation of the 5-nitroso group. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use degassed solvents. 3. Avoid unnecessarily high temperatures. |
| Observation of N-Oxide Impurities | Over-oxidation of the starting material or product. | 1. Use a milder oxidizing agent if any is present in the reaction, or ensure its complete removal from starting materials. 2. Employ an inert atmosphere during the reaction.[5] |
| Detection of Hydroxylated Byproducts | Potential oxidation of the pteridine ring. | 1. Minimize exposure to air and oxidizing agents. 2. Use antioxidants if compatible with the reaction chemistry. 3. Purify the final product using chromatography (e.g., HPLC). |
| Pteridine Product Degradation (Ring Opening) | Reaction mixture is too acidic, especially during workup. | 1. Maintain a neutral or slightly basic pH during the reaction and workup.[2] 2. Avoid strong acids for pH adjustment. |
Experimental Protocols
General Protocol for the Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene) via the Timmis Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
This compound
-
Benzyl cyanide (phenylacetonitrile)
-
Anhydrous aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethylacetamide - DMAc)
-
Base (e.g., sodium methoxide, sodium hydroxide, or potassium hydroxide)
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend this compound in the chosen anhydrous aprotic polar solvent.
-
Add benzyl cyanide to the suspension.
-
With stirring, add the base portion-wise or as a solution in a suitable solvent at a controlled temperature (e.g., 20-30°C).
-
After the addition of the base, slowly heat the reaction mixture to a temperature between 90-120°C.
-
Maintain this temperature for a period of 3-10 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate upon cooling. Filter the solid and wash it with a suitable solvent to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Yield (%) | Purity (%) | Reference |
| Base | Sodium Hydroxide | Sodium Carbonate/Sodium Hydroxide mixture | Varies | Varies | [5] |
| Solvent | Ethanol | Aprotic Polar Solvent (e.g., DMAC) | 70.88 | >98 (after refining) | [5] |
| Temperature | Reflux in Ethanol | 90-120°C | Varies | Varies | [5] |
Note: Quantitative data for specific side reactions is often not published in detail. The table above reflects general findings from patent literature which may lack the scientific rigor of peer-reviewed studies. Researchers are encouraged to perform their own optimization and analysis.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in pteridine synthesis.
Troubleshooting Workflow
References
- 1. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Nitroso-2,4,6-triaminopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Nitroso-2,4,6-triaminopyrimidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Route 1: Nitrosation of 2,4,6-triaminopyrimidine (B127396). This is a direct method where 2,4,6-triaminopyrimidine is reacted with a nitrosating agent, typically sodium nitrite (B80452), in an acidic medium.[1][2]
-
Route 2: From Malononitrile (B47326) and a Guanidine (B92328) Salt. This route involves the reaction of malononitrile with a guanidine salt in the presence of a nitrite.[3][4] This pathway proceeds through the formation of an isonitrosomalononitrile-guanidine salt intermediate, which then undergoes cyclization.[4]
Q2: What is the typical appearance of this compound?
A2: The final product is typically a purple or raspberry-red solid.[1][2]
Q3: What are the key applications of this compound?
A3: this compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor for the diuretic triamterene (B1681372) and can be used in the preparation of aminobenzodiazepines.[1][2]
Experimental Protocols
Route 1: Nitrosation of 2,4,6-triaminopyrimidine
This protocol is based on the direct nitrosation of commercially available 2,4,6-triaminopyrimidine.
Materials:
-
2,4,6-triaminopyrimidine
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Water
-
Acetone
-
Ether
-
Ice bath
Procedure:
-
Dissolve 2,4,6-triaminopyrimidine in water and add acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture. A pink precipitate should form.[1]
-
Stir the resulting mixture at room temperature for approximately 15 minutes.[1]
-
Filter the precipitate.
-
Wash the precipitate sequentially with water, acetone, and ether.[1]
-
Dry the final product under vacuum.
Route 2: Synthesis from Malononitrile and Guanidine Hydrochloride
This protocol outlines the synthesis starting from malononitrile and guanidine hydrochloride.
Materials:
-
Malononitrile
-
Guanidine hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Sodium carbonate
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Water
Procedure:
-
Prepare a suspension of malononitrile and guanidine hydrochloride in water.
-
Adjust the pH to approximately 4 by adding hydrochloric acid.
-
Add a solution of sodium nitrite in water dropwise at room temperature.
-
Stir the mixture for about 4 hours.[5]
-
Add sodium carbonate and the polar aprotic solvent (e.g., DMF).
-
Distill off the water under reduced pressure.
-
Heat the reaction mixture to around 140°C for 1 hour to induce cyclization.[5]
-
After cooling, add water to precipitate the product.
-
Filter the product and wash it with water.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various reported protocols for the synthesis of this compound.
Table 1: Nitrosation of 2,4,6-triaminopyrimidine (Route 1)
| Parameter | Condition 1 |
| Starting Material | 2,4,6-triaminopyrimidine |
| Reagents | Sodium nitrite, Acetic acid |
| Solvent | Water |
| Temperature | Ice bath, then room temp. |
| Reaction Time | 15 minutes |
| Yield | 92%[1] |
Table 2: Synthesis from Malononitrile and Guanidine Salt (Route 2)
| Parameter | Condition 1 | Condition 2 |
| Starting Materials | Malononitrile, Guanidine HCl | Malononitrile, Guanidine salt |
| Nitrosating Agent | Sodium nitrite | Nitrous acid (in situ) |
| Acid | Hydrochloric acid | Acetic acid |
| Base | Sodium carbonate | Basically reacting compound |
| Solvent | Water, DMF | Water, lower aliphatic alcohol |
| Temperature | Room temp., then 140°C | Cooled, then heated to 50°C |
| Reaction Time | ~5 hours | ~5 hours |
| Yield | High (not specified)[5] | 93%[2] |
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors. Here are some common issues and potential solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using an appropriate analytical technique like TLC. You may need to extend the reaction time or moderately increase the temperature.[6]
-
-
Suboptimal pH:
-
Solution: The pH of the reaction mixture is crucial. For the nitrosation of 2,4,6-triaminopyrimidine, an acidic environment is required to generate the nitrosating agent. For the malononitrile route, a pH of around 4 is often used for the initial step.[5] Ensure accurate pH control throughout the reaction.
-
-
Poor Reagent Quality:
-
Solution: Use high-purity starting materials and reagents. Impurities can lead to side reactions and inhibit the desired transformation.
-
-
Insufficient Mixing:
-
Solution: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize the contact between reactants.
-
Q: The color of my final product is not the expected purple or raspberry-red. What could be the reason?
A: An off-color product often indicates the presence of impurities.
-
Possible Cause: Side reactions or incomplete reaction.
-
Solution: Review your reaction conditions, particularly temperature and reaction time. Over-heating or prolonged reaction times can lead to degradation or the formation of byproducts. Ensure thorough washing of the final product to remove residual reagents and soluble impurities. Recrystallization from a suitable solvent may be necessary to achieve the desired purity and color.
-
Q: I am observing an unexpected side product in my analysis. What could it be?
A: The formation of side products is a common challenge.
-
Possible Side Product (Route 2): If using Dimethylformamide (DMF) as a solvent at high temperatures, there is a risk of forming dimethyl nitrosamine, which is a known carcinogen.[4]
-
Solution: If possible, consider alternative polar aprotic solvents. If DMF is necessary, ensure the reaction is carried out in a well-ventilated fume hood and take appropriate safety precautions.
-
-
General Side Products: Incomplete cyclization or side reactions involving the amino groups are possible.
-
Solution: Careful control of reaction conditions (temperature, pH, stoichiometry of reagents) is key to minimizing side product formation. Analytical techniques such as NMR and mass spectrometry can help in identifying the structure of the unknown impurity, which can provide clues about the side reaction pathway.
-
Q: My starting material, 2,4,6-triaminopyrimidine, has low solubility in the reaction solvent. How can I address this?
A: Solubility issues can hinder reaction rates and lead to incomplete conversion.
-
Solution: The protocol for Route 1 suggests dissolving 2,4,6-triaminopyrimidine in water with the addition of acetic acid. The acid likely protonates the pyrimidine (B1678525) ring, increasing its solubility in the aqueous medium. Ensure the starting material is fully dissolved before proceeding with the addition of sodium nitrite.
Visualizing the Reaction Pathways
Reaction Pathway: Nitrosation of 2,4,6-triaminopyrimidine
Caption: Nitrosation of 2,4,6-triaminopyrimidine.
Experimental Workflow: Synthesis from Malononitrile and Guanidine
Caption: Synthesis from malononitrile and guanidine.
References
- 1. guidechem.com [guidechem.com]
- 2. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]
- 3. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]
- 4. HU197885B - New process for producing 5-nitroso-2,4,6-triamino-pyrimidine - Google Patents [patents.google.com]
- 5. EP0115325B1 - Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
degradation pathways of 5-Nitroso-2,4,6-triaminopyrimidine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-Nitroso-2,4,6-triaminopyrimidine under various reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields during synthesis or degradation studies. | Purity of starting material is variable. | Ensure the purity of this compound using a validated analytical method (e.g., HPLC-UV) before use. |
| Reaction conditions (temperature, pH, light exposure) are not strictly controlled. | Calibrate all instruments and meticulously control reaction parameters. Use a well-defined and validated experimental protocol. | |
| Formation of unexpected side products. | Presence of strong oxidizing agents. | This compound is incompatible with strong oxidizing agents.[1][2] Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. |
| Contamination of reagents or solvents. | Use high-purity reagents and solvents. Perform blank experiments to rule out contamination. | |
| Difficulty in isolating and identifying degradation products. | Degradation products are present at very low concentrations. | Employ sensitive analytical techniques such as LC-MS/MS for detection and identification.[3] |
| Degradation products are unstable. | Analyze the samples immediately after the experiment or store them under conditions that minimize further degradation (e.g., low temperature, protected from light). | |
| Color change of the compound from orange/purple to other colors. | This may indicate degradation of the compound. | Characterize the sample using spectroscopic methods (UV-Vis, IR) and chromatography to identify any changes in the chemical structure. |
Frequently Asked Questions (FAQs)
1. What are the known degradation pathways of this compound?
Currently, detailed experimental data on all degradation pathways of this compound is limited in publicly available literature. However, based on its chemical structure and known reactions of similar compounds, the following pathways have been identified or are predicted:
-
Oxidative Degradation: Oxidation with agents like peroxytrifluoroacetic acid leads to the formation of 5-nitro-2,4,6-triaminopyrimidine (B1305389) 1-N-oxide and 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide.[4]
-
Reductive Degradation: Catalytic hydrogenation is known to reduce the nitroso group to an amino group, yielding 2,4,5,6-tetraaminopyrimidine.[5]
-
Photolytic Degradation (Predicted): Exposure to UV or visible light may lead to the reduction of the nitroso group or other rearrangements, a known reaction for some nitro and nitroso compounds.[6]
-
Thermal Degradation (Predicted): At elevated temperatures, decomposition may occur. The melting point is reported to be above 300 °C, suggesting high thermal stability.[2][5]
2. What are the expected degradation products under different stress conditions?
| Stress Condition | Expected/Known Degradation Products |
| Oxidation | 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide, 5-nitro-2,4,6-triaminopyrimidine 1,3-di-N-oxide[4] |
| Reduction | 2,4,5,6-tetraaminopyrimidine[5] |
| Acidic/Basic Hydrolysis (Predicted) | Potential for pyrimidine (B1678525) ring-opened products. |
| Photolysis (Predicted) | Potential for reduction of the nitroso group to an amino group or other photoproducts. |
| Thermal Stress | Likely to be stable up to high temperatures. Decomposition products at very high temperatures are not well characterized. |
3. How can I monitor the degradation of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique for monitoring the degradation of the parent compound and the formation of degradation products. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
4. What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere.[7] It should be kept away from strong oxidizing agents.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound.
Objective: To generate potential degradation products and assess the stability of the molecule under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of organic solvent and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Analyze the sample after the exposure period.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS.
-
Protocol 2: Oxidative Degradation to N-oxides
Objective: To synthesize 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 1,3-di-N-oxide.[4]
Materials:
-
This compound
-
Trifluoroacetic acid
-
30% Hydrogen peroxide
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in trifluoroacetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide to the stirred solution.
-
Allow the reaction to proceed at a controlled temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, isolate the products by precipitation and filtration.
-
Purify the products by recrystallization.
Visualizations
Caption: Known and predicted degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. This compound | 1006-23-1 [chemicalbook.com]
- 2. 1006-23-1 C4H6N6O this compound, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US4145548A - Method for the production of this compound - Google Patents [patents.google.com]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1006-23-1 | FN09922 [biosynth.com]
troubleshooting low yield in triamterene synthesis from 5-Nitroso-2,4,6-triaminopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of triamterene (B1681372) from 5-Nitroso-2,4,6-triaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of triamterene from this compound?
A1: The synthesis involves the condensation of this compound with phenylacetonitrile (B145931) in the presence of a base and a suitable solvent.[1][2] The reaction is typically heated to facilitate the cyclization to form triamterene.[1]
Q2: What is a typical reported yield for this synthesis?
A2: With optimized conditions, reaction yields can be as high as 85.7%.[1][3] However, variations in reaction parameters can lead to significantly lower yields.
Q3: What are the key reagents and solvents used in this synthesis?
A3: The key reagents are this compound and phenylacetonitrile.[1][2] Aprotic polar solvents such as N,N-dimethylacetamide (DMAC) or N,N-dimethylformamide (DMF) are commonly used.[1][4] A base catalyst, such as sodium hydroxide (B78521) or sodium ethoxide, is also required.[1][3]
Troubleshooting Guide
Low Crude Product Yield
Issue: The yield of the crude triamterene product after the initial reaction and filtration is significantly lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Molar Ratio of Reactants | Ensure the mole ratio of phenylacetonitrile to this compound is within the optimal range of (1.2-3.0):1, with a more preferred range of (1.5-1.85):1.[1] An insufficient amount of phenylacetonitrile may lead to incomplete conversion of the starting material. |
| Suboptimal Base Catalyst Concentration | The molar ratio of the base catalyst to this compound should be in the range of 1:(0.1-0.65), with a preferred range of 1:(0.15-0.40).[1] Too little catalyst can result in a slow or incomplete reaction, while too much may promote side reactions. |
| Inappropriate Reaction Temperature | The reaction temperature should be maintained between 50-120°C.[1][2] A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high could cause decomposition of reactants or products. |
| Insufficient Reaction Time | The reaction should be allowed to proceed for 3-10 hours.[1][2] Shorter reaction times may not allow for complete conversion. Monitoring the reaction progress by techniques like TLC can help determine the optimal time. |
| Poor Solvent Quality or Incorrect Amount | Use a dry, aprotic polar solvent like DMAC. The mass ratio of the solvent to this compound should be between (2-15):1, ideally (3-8):1.[1] Impurities in the solvent or an incorrect volume can negatively impact the reaction. |
Poor Product Purity after Purification
Issue: The final triamterene product has low purity after the refining process.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Crude Product Washing | Ensure the crude product is thoroughly washed after filtration to remove unreacted starting materials and reaction byproducts. |
| Suboptimal Recrystallization Solvent and Ratio | For refining the crude product, an aprotic polar solvent like DMAC is recommended. The mass ratio of the refining solvent to the crude triamterene should be in the range of (8-18):1.[1] |
| Incorrect Recrystallization Temperature Profile | The crude product should be dissolved in the refining solvent by heating to 100-150°C, followed by hot filtration.[1] The filtrate should then be cooled to 0-30°C to allow for proper crystallization and precipitation of pure triamterene.[1] Cooling too rapidly can trap impurities. |
Experimental Protocols
General Synthesis of Triamterene Crude Product
-
To a reaction vessel, add this compound and phenylacetonitrile.[1]
-
Add an aprotic polar solvent, such as DMAC, under agitation.[1]
-
Add a base catalyst (e.g., solid sodium hydroxide and sodium ethoxide solution).[1][3]
-
Heat the mixture to a temperature between 50-120°C and maintain for 3-10 hours.[1]
-
After the reaction is complete, cool the mixture to 0-50°C.[1]
-
Filter the mixture to obtain the crude triamterene product.[1]
Refining of Triamterene
-
Place the crude triamterene product in a refining vessel.[1]
-
Add the refining solvent (e.g., DMAC) in a mass ratio of (8-18):1 to the crude product.[1]
-
Heat the mixture to 100-150°C and perform a hot filtration.[1]
-
Cool the filtrate to 0-30°C to allow for crystallization.[1]
-
Filter the crystallized product, wash, and dry to obtain the final pure triamterene.[1]
Visualizations
Caption: Reaction pathway for triamterene synthesis.
Caption: Troubleshooting workflow for low triamterene yield.
References
- 1. CN106967069A - A kind of preparation method of triamterene - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Triamterene synthesis - chemicalbook [chemicalbook.com]
- 4. EP0115325B1 - Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines - Google Patents [patents.google.com]
Technical Support Center: 5-Nitroso-2,4,6-triaminopyrimidine Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitroso-2,4,6-triaminopyrimidine. Our goal is to help you manage and control byproduct formation during its synthesis, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most frequently encountered impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common impurity is the precursor, 2,4,6-triaminopyrimidine (B127396), due to incomplete nitrosation. If synthesizing the precursor in situ from guanidine (B92328) and malononitrile, these starting materials may also be present.
-
Nitrosamine (B1359907) Byproducts: Given the use of nitrosating agents (e.g., sodium nitrite (B80452) in acidic conditions), there is a potential for the formation of various nitrosamine impurities, especially if secondary or tertiary amine contaminants are present in the starting materials or solvents.[1] this compound itself is considered a nitrosamine impurity in the synthesis of the drug Triamterene.[1]
-
Products of Incomplete Cyclization: In syntheses where 2,4,6-triaminopyrimidine is formed in situ, open-chain intermediates, such as linear ureides, can form if the cyclization is not driven to completion.
-
Degradation Products: The final product can degrade under certain conditions, such as exposure to strong acids, bases, or oxidizing agents. The pyrimidine (B1678525) ring can be susceptible to hydrolysis.
Q2: My reaction yield is consistently low. What are the primary causes?
Low yields are often traced back to suboptimal reaction conditions. Key factors include:
-
Incorrect pH: The nitrosation of 2,4,6-triaminopyrimidine is highly pH-dependent. The reaction is typically carried out in a distinctly acidic medium, preferably with a pH below 5, using acids like acetic acid or hydrochloric acid.[2]
-
Suboptimal Temperature: Temperature control is crucial. The initial addition of the nitrosating agent is often done at low temperatures (e.g., in an ice bath) to control the exothermic reaction, followed by stirring at room temperature or gentle heating (e.g., to 50°C) to ensure the reaction goes to completion.[2]
-
Inefficient Stirring: The reaction often involves a suspension or the precipitation of the product. Inefficient agitation can lead to poor mixing of reagents and incomplete reaction.
-
Degradation of Product: If the reaction is heated for too long or at too high a temperature after formation, the product may begin to degrade.
Q3: I observe an unusual color in my reaction. What might this indicate?
The desired product, this compound, is typically a raspberry-red or purple solid.[2] Deviations from this color could indicate:
-
Presence of Byproducts: Different impurities can impart various colors to the reaction mixture.
-
pH Issues: The color of the nitroso compound can be sensitive to pH changes.
-
Oxidation: Exposure to air or oxidizing agents can lead to the formation of colored, oxidized byproducts.
Q4: How can I minimize the formation of potentially genotoxic nitrosamine impurities?
Minimizing nitrosamine formation is a critical safety consideration.[1]
-
Use High-Purity Reagents: Ensure that starting materials and solvents are free from secondary or tertiary amine contamination.
-
Avoid Nitrosamine-Forming Solvents: Solvents like N,N-dimethylformamide (DMF) can be a source of dimethylamine, which can react with nitrosating agents to form N-nitrosodimethylamine (NDMA), a potent carcinogen.
-
Control Nitrosating Agent Stoichiometry: Use the minimum effective amount of the nitrosating agent (e.g., sodium nitrite) to avoid excess nitrous acid in the reaction mixture.
-
Quenching: At the end of the reaction, any remaining nitrosating agent can be quenched, for example, with sulfamic acid or ammonium (B1175870) sulfamate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete reaction. | Ensure the precursor is fully dissolved or suspended before adding the nitrosating agent. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. |
| Inefficient purification. | Wash the filtered product thoroughly with water to remove inorganic salts, followed by washes with solvents like acetone (B3395972) and ether to remove organic impurities.[3] | |
| Presence of Unreacted 2,4,6-Triaminopyrimidine | Insufficient nitrosating agent. | Use a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite. |
| pH is too high. | Adjust the pH of the 2,4,6-triaminopyrimidine solution to be distinctly acidic (pH 3-4) with acetic or hydrochloric acid before adding the nitrite solution.[3] | |
| Product is Difficult to Filter | Very fine particle size. | After precipitation, allow the mixture to stir for a period (e.g., 15 minutes to 2 hours) to allow crystals to grow. Cooling the mixture can also improve precipitation and filterability.[2][3] |
| Inconsistent Yields Between Batches | Variability in starting material quality. | Use starting materials from the same lot or re-qualify new batches of starting materials. |
| Inconsistent control of reaction parameters. | Carefully control temperature, pH, and addition rates of reagents. Use an ice bath for initial additions and a controlled heating mantle for any subsequent heating steps. |
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Key Reagents & Solvents | Reported Yield | Reference |
| 2,4,6-Triaminopyrimidine | Sodium Nitrite, Acetic Acid, Water | 92% | --INVALID-LINK--[3] |
| Guanidine Salt & Malononitrile Dinitrile | Sodium Methylate, Ethanol, Acetic Acid, Water, Sodium Nitrite | 93% | --INVALID-LINK--[2] |
Experimental Protocols
Protocol 1: Synthesis from 2,4,6-Triaminopyrimidine
This protocol is adapted from a common laboratory procedure for the nitrosation of 2,4,6-triaminopyrimidine.[3]
-
Dissolution: Dissolve 2,4,6-triaminopyrimidine (e.g., 300 mg, 2.40 mmol) in water (2.4 mL) in a suitable flask.
-
Acidification: Add acetic acid (e.g., 220 µL) to the mixture.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5°C.
-
Nitrosation: Prepare a solution of sodium nitrite (e.g., 174 mg, 2.52 mmol) in water (1 mL). Add this solution dropwise to the cooled pyrimidine mixture with vigorous stirring. A pink or red precipitate should form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes.
-
Isolation: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold water, acetone, and then diethyl ether.
-
Drying: Dry the resulting raspberry-red to purple solid under vacuum to obtain pure this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general guideline for developing an HPLC method for purity assessment. Specific conditions may need to be optimized.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute components of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the main compound and expected impurities show absorbance (e.g., 254 nm or 360 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the product in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) to a known concentration.
Visualizations
Reaction Pathway Diagram
Caption: Main synthetic pathway to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing and resolving low reaction yields.
Potential Side Reaction: Dimerization
Caption: Hypothetical dimerization of the nitroso product to a byproduct.
References
impact of reagent quality on 5-Nitroso-2,4,6-triaminopyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitroso-2,4,6-triaminopyrimidine. The quality of reagents is a critical factor influencing the yield, purity, and safety of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reagents in the synthesis of this compound and what are their recommended purity grades?
A1: The most critical reagents are 2,4,6-triaminopyrimidine (B127396) and the nitrosating agent, typically sodium nitrite (B80452). For reproducible and high-yield synthesis, it is recommended to use high-purity grades for both.
Q2: My reaction yields are consistently low. What is the most likely cause related to reagent quality?
A2: Low yields are often attributed to the low purity of the starting material, 2,4,6-triaminopyrimidine, or the nitrosating agent, sodium nitrite. Impurities in 2,4,6-triaminopyrimidine may not react or may undergo side reactions, consuming the nitrosating agent and reducing the yield of the desired product. Similarly, if the sodium nitrite has a low assay, the stoichiometry of the reaction will be incorrect, leading to incomplete conversion.
Q3: I am observing an unusual color in my reaction mixture. What could be the reason?
A3: The nitrosation of 2,4,6-triaminopyrimidine typically results in a distinct color change. Deviations from the expected color profile could indicate the presence of impurities in the starting materials that are also reacting to form colored byproducts. It is advisable to analyze the purity of your 2,4,6-triaminopyrimidine.
Q4: Are there any safety concerns related to the use of sodium nitrite in this synthesis?
A4: Yes, sodium nitrite is a strong oxidizing agent and can form carcinogenic nitrosamines, especially in the presence of secondary or tertiary amines under acidic conditions.[1][2] It is crucial to handle sodium nitrite with appropriate personal protective equipment and to have a thorough risk assessment of the process, including an analysis for potential nitrosamine (B1359907) impurities in the final product.[1][2]
Q5: How can I assess the purity of my starting materials and final product?
A5: The purity of 2,4,6-triaminopyrimidine can be determined by High-Performance Liquid Chromatography (HPLC) or a neutralization titration.[3] The purity of sodium nitrite can be assessed by permanganate (B83412) titration. The final product, this compound, can be analyzed for purity using HPLC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems arising from reagent quality.
Issue 1: Low Yield of this compound
| Possible Cause | Diagnostic Check | Recommended Solution |
| Low Purity of 2,4,6-Triaminopyrimidine | Assay the purity of the 2,4,6-triaminopyrimidine lot using HPLC or titration.[3] Compare with the Certificate of Analysis (CoA). | Use a higher purity grade of 2,4,6-triaminopyrimidine (>98%). If necessary, recrystallize the starting material. |
| Low Assay of Sodium Nitrite | Determine the assay of the sodium nitrite reagent by titration with a standardized potassium permanganate solution. | Use a fresh, high-purity batch of sodium nitrite with a known assay to ensure accurate stoichiometry. |
| Presence of Nitrate (B79036) Impurity in Sodium Nitrite | Check the CoA for the sodium nitrate content. While it may not directly interfere, it lowers the effective concentration of nitrite. | Adjust the amount of sodium nitrite used based on its actual assay to ensure a slight molar excess of the nitrosating species. |
| Degradation of 2,4,6-Triaminopyrimidine | Analyze the starting material for the presence of degradation products via HPLC. 2,4,6-Triaminopyrimidine can be sensitive to air and light. | Store 2,4,6-triaminopyrimidine in a cool, dark place under an inert atmosphere. Use freshly opened containers when possible. |
Issue 2: Impurities in the Final Product
| Possible Cause | Diagnostic Check | Recommended Solution |
| Impurities from 2,4,6-Triaminopyrimidine Carry-over | Analyze the final product by HPLC and compare the impurity profile with that of the starting 2,4,6-triaminopyrimidine. | Improve the purification of the starting material. Optimize the work-up and purification steps of the final product (e.g., recrystallization). |
| Side Reactions due to Impurities | Use techniques like LC-MS to identify the structure of the major impurities. Aromatic amine impurities can undergo diazotization or other side reactions with nitrous acid.[4] | Source a higher purity grade of 2,4,6-triaminopyrimidine. |
| Formation of Nitrosamine Impurities | Specialized analytical methods, such as LC-MS/MS, are required to detect and quantify nitrosamines at trace levels.[5] | Perform a thorough risk assessment. Avoid conditions that favor nitrosamine formation (e.g., presence of secondary amines, high temperatures).[1][2] |
Data Presentation
Table 1: Typical Quality Specifications for Key Reagents
| Reagent | Parameter | Typical Specification | Potential Impact of Deviation |
| 2,4,6-Triaminopyrimidine | Assay (HPLC/Titration) | > 98% | Lower assay leads to reduced yield. |
| Appearance | White to off-white or pale yellow crystalline powder | Discoloration may indicate degradation or impurities. | |
| Impurity Profile | Specific impurities should be below defined limits. | Impurities can lead to side reactions and a complex product mixture. | |
| Sodium Nitrite | Assay | > 98.5% | Lower assay requires adjusting the stoichiometry to avoid incomplete reaction. |
| Sodium Nitrate | < 1.5% | Reduces the effective concentration of nitrite. | |
| Insoluble Matter | To be specified | Can introduce particulate contamination. |
Experimental Protocols
Protocol 1: Purity Determination of 2,4,6-Triaminopyrimidine by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: Start with 95% A and 5% B. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of 2,4,6-triaminopyrimidine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Assay of Sodium Nitrite by Permanganate Titration
-
Accurately weigh approximately 0.5 g of sodium nitrite and dissolve it in 100 mL of deionized water.
-
In a separate flask, add 50 mL of 0.1 N potassium permanganate solution and 5 mL of concentrated sulfuric acid.
-
Slowly add the sodium nitrite solution to the acidified potassium permanganate solution with constant stirring.
-
Warm the solution to about 40°C and allow it to stand for 5 minutes.
-
Add 25 mL of 0.1 N oxalic acid solution to the mixture.
-
Heat the mixture to about 80°C and titrate the excess oxalic acid with the 0.1 N potassium permanganate solution until a faint pink color persists.
-
Calculate the percentage of sodium nitrite based on the volumes of potassium permanganate and oxalic acid used.
Visualizations
Caption: Troubleshooting workflow for low yield or purity issues.
Caption: Impact of reagent quality on synthesis outcome.
References
Validation & Comparative
Comparative Overview of Pteridine Synthesis Routes
A Comparative Analysis of Pteridine (B1203161) Synthesis Routes for Researchers, Scientists, and Drug Development Professionals
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are integral to various physiological processes, serving as precursors to essential cofactors like folic acid and biopterin. The development of efficient and versatile synthetic routes to access novel pteridine derivatives is crucial for advancing research in this field. This guide provides a comparative analysis of four prominent methods for pteridine synthesis: the Isay (Gabriel-Isay) synthesis, the Polonovski-Boon synthesis, the Timmis reaction, and the Taylor synthesis.
The selection of a synthetic route for a specific pteridine derivative depends on several factors, including the desired substitution pattern, regioselectivity, and scalability. The following table summarizes key quantitative data for representative examples of each synthesis method. It is important to note that the presented data is sourced from different studies with varying substrates and conditions, and therefore, does not represent a direct side-by-side comparison under identical parameters.
| Synthesis Route | Starting Materials | Product | Reaction Time | Yield (%) | Purity | Scalability Notes |
| Isay (Gabriel-Isay) Synthesis | Pyrimidine-4,5-diamine and glyoxal | Pteridine | 30 minutes (reflux) | 93% | Not specified | Generally high yielding and versatile for various substituents. |
| Polonovski-Boon Synthesis | 6-chloro-1,3-dimethyl-5-nitrouracil and α-aminoacid esters | 7-substituted 1,3-dimethyllumazin- |
5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide to its Synthetic Applications and Alternatives
For Researchers, Scientists, and Drug Development Professionals
5-Nitroso-2,4,6-triaminopyrimidine is a versatile reagent, pivotal in the synthesis of various heterocyclic compounds, particularly purine (B94841) analogs and pteridines. Its utility stems from the reactive nitroso group at the 5-position and the amino groups at the 2, 4, and 6-positions of the pyrimidine (B1678525) ring. This guide provides a comparative analysis of this compound against alternative reagents in the synthesis of key pharmaceutical intermediates: 2,4,5,6-tetraaminopyrimidine (B94255) and the diuretic drug Triamterene.
Comparison of Synthetic Routes to 2,4,5,6-Tetraaminopyrimidine
2,4,5,6-Tetraaminopyrimidine is a crucial intermediate in the synthesis of various biologically active compounds, including pteridines like folic acid and methotrexate. The primary synthetic route involves the reduction of this compound. An alternative approach utilizes 5-phenylazo-2,4,6-triamino-pyrimidine as the starting material.
Data Summary: Synthesis of 2,4,5,6-Tetraaminopyrimidine
| Parameter | Method 1: Reduction of this compound | Method 2: Catalytic Hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine |
| Starting Material | This compound | 5-phenylazo-2,4,6-triamino-pyrimidine |
| Reagent | Sodium Dithionite (B78146) or Zinc Dust/Acid | H₂/Palladium on Carbon (Pd/C) |
| Solvent | Water | Water |
| Temperature | Up to 60 °C (Sodium Dithionite)[1] or 20-65 °C (Zinc Dust)[2][3] | 90-115 °C[4] |
| Pressure | Atmospheric | 5-10 bar[4] |
| Reaction Time | 15 minutes to 1 hour (Sodium Dithionite addition)[1] | 1-1.5 hours[4] |
| Yield | 50-80% (as sulfite (B76179) salt with Sodium Dithionite)[1] | Not explicitly stated, but product obtained in good purity. |
| Product Form | Typically isolated as a salt (e.g., sulfite or sulfate) | Isolated as the sulfate (B86663) salt[4] |
Experimental Workflows
Comparison of Synthetic Routes to Triamterene
Triamterene, a potassium-sparing diuretic, is synthesized through the condensation of a pyrimidine derivative with phenylacetonitrile. The most common route employs this compound. While a fundamentally different commercial synthesis is not widely reported, variations in reaction conditions for the established route exist, impacting yield and process efficiency.
Data Summary: Synthesis of Triamterene from this compound
| Parameter | Variation 1 | Variation 2 |
| Starting Material | This compound, Phenylacetonitrile | This compound, Phenylacetonitrile |
| Base | Sodium ethanolate (B101781), Solid Sodium Hydroxide | Sodium Hydroxide, Sodium Carbonate |
| Solvent | N,N-dimethylacetamide (DMAC), Ethanol (B145695) | N,N-dimethylacetamide (DMAC) |
| Temperature | 90-100 °C | 90-100 °C |
| Reaction Time | 5 hours | 5 hours |
| Yield | 85.7% | Not explicitly stated |
Experimental Workflow
Experimental Protocols
Synthesis of 2,4,5,6-Tetraaminopyrimidine via Reduction of this compound with Sodium Dithionite [1]
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine (B127396) in 1040 mL of water and 1.5 moles of acetic acid.
-
Maintain the temperature between 0-16 °C.
-
Add 1.0 mole of sodium nitrite (B80452) to the reaction mixture, keeping the temperature between 0-20 °C to form a slurry of this compound.
-
To this slurry, add sodium dithionite over a period of 30-60 minutes, allowing the temperature to rise to 60 °C.
-
Filter the hot reaction mixture.
-
Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite.
-
Collect the product by filtration. The reported yield is 50-80% with 95% purity.[1]
Synthesis of 2,4,5,6-Tetraaminopyrimidine via Reduction of this compound with Zinc Dust [2][3]
-
React one molecular proportion of this compound in water with 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., HCl) to achieve a pH below 7.
-
Maintain the reaction temperature between 20-65 °C.
-
Adjust the pH to 2.0-2.5 with the acid to dissolve the product salt.
-
Filter to remove insoluble materials.
-
Add sulfuric acid to the mother liquor to adjust the pH to 0.2-0.5 while maintaining the temperature at 20-60 °C.
-
Cool the mixture to 0-10 °C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate.
-
Recover the precipitate by filtration.
Synthesis of 2,4,5,6-Tetraaminopyrimidine via Catalytic Hydrogenation of 5-phenylazo-2,4,6-triamino-pyrimidine [4]
-
Suspend 77 g of 5-phenylazo-2,4,6-triamino-pyrimidine and 2 g of palladium on carbon catalyst in 500 mL of water in an autoclave.
-
Hydrogenate the mixture at 5 to 10 bar and 90 to 115 °C for 1 hour.
-
Cool the reaction mixture to 70 °C and filter off the catalyst in the absence of air.
-
Acidify the filtrate with 265 g of 25% H₂SO₄.
-
Collect the precipitated 2,4,5,6-tetraaminopyrimidine sulfate by suction filtration and wash with water.
-
Dry the product at 100 °C under vacuum.
Synthesis of Triamterene
-
To a reaction kettle, add 400 kg of N,N-dimethylacetamide (DMAC), 100 kg of this compound, and 120 kg of phenylacetonitrile.
-
With stirring, at 20-30 °C, add 5 kg of solid sodium hydroxide.
-
Slowly add 37 kg of a sodium ethanolate solution in ethanol over 1-2 hours.
-
After the addition is complete, slowly heat the mixture to 90-100 °C and maintain for 5 hours.
-
Cool the mixture to 30 °C and filter to obtain the crude Triamterene.
-
The crude product can be purified by recrystallization from DMAC to yield the final product. A reported yield for a similar process is 85.7%.
References
- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 4. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]
A Comparative Guide to Analytical Method Validation for 5-Nitroso-2,4,6-triaminopyrimidine
For researchers, scientists, and drug development professionals, the accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. 5-Nitroso-2,4,6-triaminopyrimidine, an intermediate in the synthesis of several active pharmaceutical ingredients (APIs), is a potential genotoxic impurity that requires rigorous analytical monitoring.[1] This guide provides a comparative overview of common analytical techniques for the validation of methods to detect and quantify this compound, complete with expected performance data and detailed experimental protocols.
The validation process confirms that an analytical procedure is suitable for its intended purpose by providing documented evidence of its accuracy, precision, sensitivity, and reliability.[2][3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[4][5]
Comparison of Analytical Techniques
The primary methods for analyzing non-volatile, polar N-nitroso compounds include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and UV-Visible Spectrophotometry.[6][7] HPLC is a cornerstone of pharmaceutical analysis, offering high selectivity for separating individual components in a sample.[6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is one of the most versatile and widely used techniques for impurity profiling in quality control laboratories.[6] It offers a good balance of sensitivity and cost-effectiveness, making it suitable for routine analysis where reference standards are available.[6]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): For trace-level quantification of potential genotoxic impurities, hyphenated techniques like LC-MS are essential.[8][9] This method provides the superior sensitivity and selectivity required to detect impurities at very low levels, which is often necessary to meet stringent regulatory requirements.[1][8][9]
-
UV-Visible Spectrophotometry: This technique offers a simpler and faster approach for quantification. However, its specificity is lower than chromatographic methods, as it measures the total absorbance of the sample at a specific wavelength, which can be affected by interfering substances.[10][11] It is most suitable for analyzing the pure substance or simple mixtures.
The following diagram illustrates a typical workflow for the validation of an analytical method.
Data Presentation: Expected Performance Characteristics
The following tables summarize the expected performance characteristics for each analytical technique based on typical validation results for similar pharmaceutical impurities.[1][3]
Table 1: Comparison of Expected Validation Parameters
| Parameter | HPLC-UV | HPLC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates from other components) | Very High (Mass-based identification) | Low to Medium (Interference possible) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | ~0.1 - 10 µg/mL | ~0.001 - 0.1 µg/mL (ng/mL range) | ~1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 2.0% |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.001 µg/mL (1 ng/mL) | ~1.0 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.0003 µg/mL (0.3 ng/mL) | ~0.3 µg/mL |
Table 2: Example Linearity Data for HPLC-MS/MS Method
Based on data for a related compound, 2-Amino-5-nitroso Pyrimidine-4,6-diol.[1]
| Concentration Level | Concentration (ppm) | Mean Peak Area |
| LOQ | 0.75 | 15,230 |
| 50% | 1.13 | 22,850 |
| 100% | 2.26 | 45,500 |
| 150% | 3.39 | 68,120 |
| 200% | 4.51 | 90,400 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.9996 } |
Table 3: Example Accuracy and Precision Data for HPLC-MS/MS Method
Based on data for a related compound, 2-Amino-5-nitroso Pyrimidine-4,6-diol.[1]
| Level | Spiked Conc. (ppm) | Mean Measured Conc. (ppm) | Accuracy (% Recovery) | Precision (% RSD, n=6) |
| LOQ | 0.75 | 0.74 | 98.66% | 2.16% |
| 100% | 2.26 | 2.31 | 102.21% | 1.77% |
| 150% | 3.39 | 3.78 | 111.68% | 1.55% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are representative protocols for the discussed techniques.
HPLC-UV/HPLC-MS Method Protocol
This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method, which is a common approach for separating polar molecules.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. Comprehensive analytical procedures for the determination of volatile and non-volatile, polar and non-polar N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Efficacy Comparison of Catalytic Systems in the Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine
This guide provides a comparative analysis of different synthetic methodologies for the production of 5-Nitroso-2,4,6-triaminopyrimidine, a crucial intermediate in the pharmaceutical industry. The focus is on the efficacy of various acidic promoters and process strategies that influence the nitrosation of 2,4,6-triaminopyrimidine. The data presented is compiled from published literature and patents to assist researchers, scientists, and drug development professionals in selecting optimal reaction conditions.
Data Summary of Synthetic Methods
The following table summarizes the quantitative data from different reported methods for the synthesis of this compound. The efficiency of a particular method is evaluated based on reaction yield, duration, and the nature of the starting materials and reagents.
| Method/Catalyst System | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Reference |
| Method 1: Acetic Acid Promoted Nitrosation | 6-aminopyrimidine-2,4-diamine | Sodium Nitrite (B80452), Acetic Acid, Water | 15 minutes (after addition) | 92% | [1] |
| Method 2: One-Pot Guanidine-based Synthesis | Guanidine (B92328) hydrochloride, Malonic acid dinitrile | Sodium methylate, Acetic Acid, Sodium Nitrite | ~5 hours (total) | 93% | [2] |
| Method 3: HCl for pH Adjustment | 2,4,6-triaminopyrimidine | Sodium Nitrite, Hydrochloric Acid | 2.5 hours | Not explicitly stated for nitrosation step alone | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols offer a step-by-step guide to the synthesis of this compound using different approaches.
Method 1: Acetic Acid Promoted Nitrosation of 6-aminopyrimidine-2,4-diamine [1]
-
Dissolve 6-aminopyrimidine-2,4-diamine (300 mg, 2.40 mmol) in 2.4 mL of water.
-
Add 220 μL of acetic acid to the solution.
-
Cool the mixture in an ice bath.
-
Prepare a solution of sodium nitrite (174 mg, 2.52 mmol) in 1 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution, which results in the formation of a pink precipitate.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Filter the precipitate and wash sequentially with water, acetone, and ether.
-
Dry the product under vacuum to obtain this compound as a purple solid (342 mg, 92% yield).
Method 2: One-Pot Synthesis from Guanidine Hydrochloride [2]
-
Dissolve 6.48 kg of guanidine hydrochloride in 30 liters of ethanol (B145695) in a reactor equipped with a heater and condenser, under a nitrogen atmosphere.
-
Add 6.0 kg of sodium methylate, maintaining the temperature below 25°C.
-
Subsequently, add a solution of 4.5 kg of malonic acid dinitrile in 30 liters of ethanol at 20°C.
-
Heat the mixture to boiling and reflux for three hours.
-
Cool the reaction mixture to 30°C and add 30 liters of water.
-
Adjust the pH to approximately 4 by adding about 6.6 kg of 50% aqueous acetic acid.
-
Rapidly add a solution of 4.73 kg of sodium nitrite in 9 liters of water.
-
Stir the mixture for an additional two hours.
-
Slowly heat the mixture to 50°C and maintain this temperature for two hours with agitation.
-
Cool the mixture to 20°C, filter the precipitate, and wash with warm water.
-
The resulting product is raspberry-red this compound with a yield of 9.673 kg (93%).
Method 3: Nitrosation with pH control using HCl [1]
-
Start with an aqueous solution containing the precursor 2,4,6-triaminopyrimidine.
-
Under nitrogen protection, add a saturated solution of sodium nitrite at 20°C.
-
Simultaneously, add 8% HCl to adjust and maintain the pH between 3 and 4.
-
After the complete addition of the sodium nitrite solution, maintain the reaction at 18°C for 2.5 hours to ensure the completion of the nitrosation reaction.
Visualized Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general reaction pathway for the synthesis of this compound and a typical experimental workflow for catalyst/condition screening.
References
Spectroscopic Validation of 5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide
This guide provides a comparative analysis of the spectroscopic data for 5-Nitroso-2,4,6-triaminopyrimidine against its parent compound, 2,4,6-triaminopyrimidine (B127396), and a related structure, 5-aminopyrimidine. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide focuses on predicting its spectral characteristics based on established spectroscopic principles and data from analogous compounds.
Executive Summary
The structural validation of this compound relies on identifying the characteristic spectral signatures of the pyrimidine (B1678525) core and the newly introduced 5-nitroso group. This guide outlines the expected shifts and signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses that would confirm the successful nitrosation of 2,4,6-triaminopyrimidine. The provided data for the parent and related compounds serve as a benchmark for these comparisons.
Experimental Protocols
Synthesis of this compound:
A common synthetic route involves the nitrosation of 2,4,6-triaminopyrimidine. A typical procedure is as follows:
-
Dissolve 2,4,6-triaminopyrimidine in an aqueous acidic solution (e.g., acetic acid).
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature.
-
The formation of a precipitate indicates the product.
-
Filter, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry the product under vacuum.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆.
-
FTIR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with samples prepared as KBr pellets.
-
Mass Spectrometry: Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-5 | Amino Protons (-NH₂) | Aromatic Protons |
| This compound | Signal absent | Expected broad signals, potentially shifted downfield | - |
| 2,4,6-Triaminopyrimidine [1] | ~4.7 (singlet) | ~5.5 - 6.5 (broad singlets) | - |
| 5-Aminopyrimidine [2] | - | ~3.5 (broad singlet) | ~8.0-8.5 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2, C-4, C-6 | C-5 |
| This compound | Expected ~160-165 | Expected to be significantly deshielded (>150 ppm) |
| 2,4,6-Triaminopyrimidine [3] | ~163.5, 163.5, 75.8 | ~75.8 |
Table 3: Key FTIR Absorption Bands (in cm⁻¹)
| Functional Group | This compound (Expected) | 2,4,6-Triaminopyrimidine [4][5] |
| N-H Stretch (Amino) | 3200-3500 (multiple bands) | 3448, 3315 (asymmetric and symmetric) |
| N=O Stretch (Nitroso) | ~1500-1550 | - |
| C=N Stretch (Pyrimidine Ring) | ~1600-1650 | ~1640 |
| C-N Stretch | ~1200-1350 | ~1250 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 154.06 | Expected loss of NO (m/z 30) and other amine-related fragments. |
| 2,4,6-Triaminopyrimidine [6] | 125.07 | Fragments corresponding to the pyrimidine ring and loss of amino groups. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Discussion and Comparison
NMR Spectroscopy:
The most significant change expected in the ¹H NMR spectrum of this compound compared to its parent compound is the disappearance of the signal corresponding to the H-5 proton. This is a direct consequence of the substitution of the hydrogen atom with a nitroso group. The amino proton signals are likely to be broad and may experience a downfield shift due to the electron-withdrawing nature of the nitroso group.
In the ¹³C NMR spectrum, the C-5 carbon is expected to be significantly deshielded (shifted to a higher ppm value) due to the direct attachment of the electronegative nitroso group. The signals for C-2, C-4, and C-6 should also be affected, though to a lesser extent.
FTIR Spectroscopy:
The key diagnostic feature in the IR spectrum for the successful synthesis of this compound would be the appearance of a characteristic absorption band for the N=O stretching vibration, which typically occurs in the region of 1500-1550 cm⁻¹. The N-H stretching vibrations of the amino groups will still be present, likely as multiple broad bands in the 3200-3500 cm⁻¹ region.
Mass Spectrometry:
The mass spectrum of this compound should show a molecular ion peak at m/z 154, corresponding to its molecular weight. A characteristic fragmentation pattern for nitroso compounds is the loss of the nitroso group (NO), which would result in a fragment ion at m/z 124. This, along with other fragmentation patterns consistent with the pyrimidine structure, would provide strong evidence for the compound's identity.
Conclusion
References
- 1. 2,4,6-Triaminopyrimidine(1004-38-2) 1H NMR [m.chemicalbook.com]
- 2. 5-AMINOPYRIMIDINE(591-55-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2,4,6-Triaminopyrimidine(1004-38-2) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to Triamterene Synthesis: Yields from Different Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to Triamterene, a potassium-sparing diuretic. The comparison focuses on the starting materials, reaction yields, and detailed experimental protocols. All quantitative data is summarized for ease of comparison, and the logical flow of each synthesis is visualized.
Data Presentation
The following table summarizes the key quantitative data for two prominent synthesis routes of Triamterene.
| Synthesis Route | Starting Material(s) | Key Intermediate(s) | Reagents | Yield (%) |
| Route 1 | 2,4,6-Triaminopyrimidine (B127396), Benzyl Cyanide | 5-Nitroso-2,4,6-triaminopyrimidine | Nitric Acid, Sodium Methoxide | 85.7%[1] |
| Route 2 | 2,4,5,6-Tetraaminopyrimidine (B94255), Phenylglyoxal | - | - | Yield not specified in literature, but is a known pteridine (B1203161) synthesis method. |
Experimental Protocols
Route 1: From 2,4,6-Triaminopyrimidine and Benzyl Cyanide
This widely utilized industrial method involves a two-step process starting with the nitrosation of 2,4,6-triaminopyrimidine, followed by a condensation reaction.
Step 1: Synthesis of this compound
The synthesis of the starting material, 2,4,6-triaminopyrimidine, can be achieved by reacting guanidine (B92328) with malonodinitrile[1]. The subsequent nitrosation is a critical step. In a typical procedure, 2,4,6-triaminopyrimidine is dissolved in an aqueous acidic medium, such as acetic acid, and treated with a solution of sodium nitrite (B80452) at a controlled temperature, generally between 0-20°C. The resulting this compound precipitates as a stirrable slurry.
Step 2: Synthesis of Triamterene
The final condensation step to yield Triamterene is outlined in Chinese patent CN106967069A[1].
-
To a reaction vessel, add 400 kg of N,N-dimethylacetamide (DMAC), 100 kg of this compound, 120 kg of phenylacetonitrile (B145931) (benzyl cyanide), and 5 kg of solid sodium hydroxide.
-
The mixture is stirred at 20-30°C.
-
A solution of sodium ethoxide in ethanol (B145695) (37 kg) is added dropwise over 1-2 hours.
-
The reaction mixture is then slowly heated to 90-100°C and maintained at this temperature for 5 hours.
-
After cooling to 30°C, the crude Triamterene is collected by filtration.
-
The crude product is purified by recrystallization from DMAC. 1200 kg of DMAC is used to dissolve the crude product by heating to 110-120°C. The solution is filtered while hot.
-
The filtrate is cooled to 20-25°C to allow for crystallization.
-
The purified Triamterene is collected by filtration and dried, yielding 140.8 kg of product with a purity of 99.64%[1]. This corresponds to an overall yield of 85.7%.
Route 2: From 2,4,5,6-Tetraaminopyrimidine and Phenylglyoxal
This route utilizes the well-established Gabriel-Isay synthesis for the formation of the pteridine ring system.
Step 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine
The key starting material, 2,4,5,6-tetraaminopyrimidine, is typically produced by the reduction of this compound. Several reduction methods have been reported with varying yields.
-
Using Sodium Dithionite (B78146): The reduction of the nitroso intermediate with sodium dithionite in water at 60-70°C yields 2,4,5,6-tetraaminopyrimidine sulfite (B76179) with yields ranging from 50-80%[2]. One specific example reports a 51% yield of the sulfite salt[2].
-
Using Zinc Dust: A process described in US Patent 4,247,693 involves the reduction of this compound with zinc dust in the presence of an acid. This method is reported to produce 2,4,5,6-tetraaminopyrimidine sulfate (B86663) in yields of 82.5% to 88.5%[3].
Step 2: Synthesis of Triamterene
Mandatory Visualization
Caption: Comparison of two synthetic routes to Triamterene.
References
Understanding Potential Cross-Reactivity of 5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of 5-Nitroso-2,4,6-triaminopyrimidine. Due to a lack of publicly available cross-reactivity studies for this specific compound, this document outlines the established methodologies and presents illustrative data to guide researchers in designing and interpreting their own experiments. The principles and protocols described herein are based on standard practices in immunoassay development and validation.
Introduction to this compound and the Importance of Cross-Reactivity Studies
This compound is a pyrimidine (B1678525) derivative with a chemical structure that suggests potential biological activity and utility as a scaffold in drug discovery. As with any compound intended for therapeutic or diagnostic use, assessing its specificity is critical. Cross-reactivity, the binding of an antibody or other receptor to substances other than the intended target analyte, can lead to inaccurate measurements in immunoassays, false-positive results, and potential off-target effects in therapeutic applications. Therefore, rigorous cross-reactivity testing against structurally related compounds is a mandatory step in the validation of any assay involving this compound and in its preclinical evaluation.
Comparative Analysis of Potential Cross-Reactants
While specific cross-reactivity data for this compound is not currently available in the public domain, we can anticipate potential cross-reactants based on structural similarity. A prime example of a structurally related compound is the drug Triamterene, which shares a pteridine (B1203161) ring moiety that is structurally similar to the pyrimidine core of our compound of interest. A documented case has shown that Triamterene can cross-react with a methotrexate (B535133) immunoassay due to this structural resemblance[1].
To illustrate how cross-reactivity data is typically presented, the following table provides a hypothetical summary of a cross-reactivity study for this compound.
Table 1: Hypothetical Cross-Reactivity of an Illustrative Immunoassay for this compound
| Compound Tested | Concentration Range Tested (ng/mL) | IC50 (ng/mL) | % Cross-Reactivity* |
| This compound | 0.1 - 1000 | 10 | 100% |
| Triamterene | 1 - 10,000 | 500 | 2% |
| Methotrexate | 1 - 10,000 | >10,000 | <0.1% |
| 2,4,6-Triaminopyrimidine | 1 - 10,000 | 250 | 4% |
| Folic Acid | 1 - 10,000 | >10,000 | <0.1% |
| Guanine | 1 - 10,000 | >10,000 | <0.1% |
*Note: This data is for illustrative purposes only and does not represent actual experimental results. % Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols for Cross-Reactivity Assessment
A standard method for determining the cross-reactivity of a small molecule like this compound is through a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of Competitive ELISA
In a competitive ELISA, the analyte in a sample competes with a labeled form of the analyte for a limited number of binding sites on a specific antibody. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Detailed Methodology for a Competitive ELISA
-
Antibody Coating: High-binding 96-well microplates are coated with a specific antibody raised against this compound. The plates are then incubated to allow for antibody adsorption to the well surface.
-
Blocking: After washing away unbound antibody, a blocking buffer (e.g., bovine serum albumin or casein solution) is added to each well to block any remaining non-specific binding sites.
-
Competition Reaction: A fixed concentration of enzyme-labeled this compound is mixed with varying concentrations of either the unlabeled this compound standard or the potential cross-reactant. This mixture is then added to the antibody-coated wells.
-
Incubation and Washing: The plate is incubated to allow the unlabeled analyte and the enzyme-labeled analyte to compete for binding to the immobilized antibody. Following incubation, the plate is washed to remove any unbound substances.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to each well. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the formula provided in the table note.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in cross-reactivity studies and the potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.
Given that many pyrimidine analogues exhibit their biological effects by interacting with signaling pathways involved in cell proliferation and survival, a hypothetical relevant pathway is depicted below.
Caption: A representative signaling pathway potentially modulated by pyrimidine analogs.
Conclusion
The comprehensive evaluation of cross-reactivity is a cornerstone of reliable assay development and drug discovery. While direct experimental data for this compound is not yet available, this guide provides the necessary framework for researchers to conduct these critical studies. By employing standardized protocols such as competitive ELISA and carefully selecting structurally related compounds for testing, the specificity profile of this compound can be thoroughly characterized. The illustrative data and workflows presented herein serve as a valuable resource for initiating and interpreting such investigations.
References
A Comparative Review of 5-Nitroso-2,4,6-triaminopyrimidine Applications in Drug Discovery and Beyond
For Researchers, Scientists, and Drug Development Professionals
5-Nitroso-2,4,6-triaminopyrimidine is a versatile chemical intermediate with significant applications in the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive comparison of its utility across several key areas, including cancer therapy and the management of hypertension. We delve into its role as a precursor to Cyclin-Dependent Kinase (CDK) inhibitors, antifolates, and diuretics, presenting quantitative data, detailed experimental protocols, and comparative analyses with established alternatives.
Inhibition of Cyclin-Dependent Kinases (CDKs) for Cancer Therapy
Derivatives of this compound have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle that are often dysregulated in cancer. One such derivative, NU6027 , has demonstrated significant inhibitory activity against CDK1 and CDK2.
Comparative Efficacy of CDK Inhibitors
The inhibitory potential of NU6027 and its alternatives is quantified by their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values indicate greater potency.
| Compound | Target | Kᵢ (µM) | IC₅₀ (µM) |
| NU6027 | CDK1 | 2.5 | - |
| CDK2 | 1.3 | - | |
| Palbociclib | CDK4 | 0.011 | - |
| CDK6 | 0.016 | - | |
| Ribociclib | CDK4 | 0.01 | - |
| CDK6 | 0.039 | - | |
| Abemaciclib | CDK4 | 0.002 | - |
| CDK6 | 0.01 | - |
Signaling Pathway of CDK Inhibition
Experimental Protocol: In Vitro CDK Kinase Assay
This protocol outlines a typical luminescence-based assay to determine the IC₅₀ of a test compound against CDK1 and CDK2.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin A enzymes
-
Kinase substrate (e.g., a specific peptide)
-
CDK Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test compound (e.g., NU6027) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control).
-
Add the CDK enzyme and substrate solution to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the specific CDK.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Normalize the data to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Precursor to Antifolate Chemotherapeutics
This compound serves as a key starting material in the synthesis of antifolate drugs like methotrexate (B535133) . These drugs inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby halting DNA replication and cell division in rapidly proliferating cancer cells.
Comparative Efficacy of DHFR Inhibitors
The potency of methotrexate and its alternatives is determined by their inhibition constants (Kᵢ) against DHFR.
| Compound | Target | Kᵢ |
| Methotrexate | Human DHFR | 3.4 pM |
| Aminopterin | Human DHFR | 3.7 pM |
DHFR Inhibition Pathway
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is consumed.
Materials:
-
Purified human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Test compound (e.g., Methotrexate) dissolved in DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compound.
-
Reaction Mixture: In the wells of the microplate or cuvettes, add the assay buffer, NADPH, and the test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the DHFR enzyme to each well and pre-incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate Reaction: Start the reaction by adding the DHF substrate.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to calculate the IC₅₀ value. The Kᵢ can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
Synthesis of Potassium-Sparing Diuretics
This compound is a precursor in the production of triamterene (B1681372) , a potassium-sparing diuretic used to treat hypertension and edema. Triamterene acts by blocking the epithelial sodium channel (ENaC) in the distal tubules of the kidneys.
Comparative Efficacy of ENaC Blockers
The effectiveness of triamterene and its alternatives is assessed by their IC₅₀ values for ENaC inhibition.
| Compound | Target | IC₅₀ (µM) |
| Triamterene | Rat ENaC | 5 (at -90 mV) |
| Amiloride | Human ENaC | 0.1 - 0.5 |
Mechanism of Action of ENaC Blockers
Experimental Protocol: In Vitro ENaC Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds on ENaC using a cell-based ion flux assay.
Materials:
-
A cell line stably expressing the epithelial sodium channel (e.g., HEK293-ENaC)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
A fluorescent sodium indicator dye (e.g., ANG-2)
-
Test compound (e.g., Triamterene) dissolved in a suitable solvent
-
Amiloride as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Seed the ENaC-expressing cells into the 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with the sodium indicator dye according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of the test compound or controls (vehicle, amiloride) to the wells and incubate for a specified period.
-
Sodium Influx: Stimulate sodium influx by adding a solution with a high concentration of sodium.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a plate reader. The increase in fluorescence corresponds to the influx of sodium into the cells.
-
Data Analysis: Calculate the rate of sodium influx for each condition. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Potential as a Nitric Oxide (NO) Donor and Vasodilator
The nitroso group in this compound suggests its potential to act as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in vasodilation, the widening of blood vessels, which is essential for regulating blood pressure. While direct experimental evidence for this compound as an NO donor and vasodilator is currently limited, its chemical structure warrants investigation into this application.
Comparative NO Donors
Various classes of compounds are known to release nitric oxide.
| NO Donor Class | Examples | Mechanism of NO Release |
| Organic Nitrates | Nitroglycerin | Enzymatic metabolism |
| S-Nitrosothiols | S-nitroso-glutathione (GSNO) | Spontaneous or enzymatic decomposition |
| Diazeniumdiolates (NONOates) | Spermine NONOate | Spontaneous decomposition at physiological pH |
| Metal-Nitroso Complexes | Sodium Nitroprusside | Reduction and subsequent NO release |
Proposed Vasodilation Pathway
Experimental Protocol: In Vitro Vasodilation Assay (Isolated Rabbit Aortic Rings)
This ex vivo protocol is a classic method to assess the vasodilatory effects of a compound.
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit solution
-
Phenylephrine (or another vasoconstrictor)
-
Test compound (this compound)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rabbit and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (3-5 mm in length).
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Pre-contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor like phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative concentration-dependent manner.
-
Data Recording: Record the changes in isometric tension. Vasodilation is observed as a decrease in tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
Experimental Protocol: Nitric Oxide Release Assay (Griess Assay)
This colorimetric assay can be used to indirectly quantify NO release by measuring its stable breakdown product, nitrite (B80452).
Materials:
-
Test compound (this compound)
-
Assay buffer (e.g., PBS)
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Incubate the test compound in the assay buffer under physiological conditions (e.g., 37°C) for various time points.
-
Standard Curve: Prepare a standard curve using serial dilutions of the nitrite standard solution.
-
Griess Reaction: Add the Griess reagents to the samples and standards.
-
Incubation: Allow the color to develop for a specified time at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the concentration of nitrite in the samples by comparing their absorbance to the standard curve. An increase in nitrite concentration over time indicates NO release from the test compound.
A Comparative Guide to Purification Methods for 5-Nitroso-2,4,6-triaminopyrimidine
For researchers, scientists, and professionals in drug development, the purity of intermediate compounds is paramount to the quality and safety of the final active pharmaceutical ingredient. 5-Nitroso-2,4,6-triaminopyrimidine is a key intermediate in the synthesis of various therapeutic agents, and its purification is a critical step. This guide provides a comparative overview of common purification methods for this compound, with a focus on precipitation and washing techniques. While direct comparative studies with comprehensive experimental data are not extensively available in the public domain, this guide summarizes existing protocols and their reported outcomes to aid in the selection of an appropriate purification strategy.
Comparison of Purification Methods
The primary method for purifying this compound, as described in the literature, involves precipitation from the reaction mixture followed by filtration and washing with various solvents. The choice of washing solvent and the sequence of washes can significantly impact the removal of unreacted starting materials and byproducts.
| Purification Method | Key Steps | Reported Yield | Reported Purity/Melting Point | Advantages | Disadvantages |
| Method 1: Aqueous Acetic Acid Precipitation and Water Wash | 1. Precipitation from an acid-adjusted aqueous reaction mixture. 2. Recovery by filtration. 3. Washing with water. 4. Drying.[1] | 93%[1] | >300 °C[1] | High yield, straightforward procedure. | Purity is not explicitly quantified beyond melting point. May not remove all water-soluble impurities effectively. |
| Method 2: Sequential Washing with Water, Acetone, and Ether | 1. Precipitation from an aqueous solution containing acetic acid. 2. Filtration of the precipitate. 3. Sequential washing with water, acetone, and ether. 4. Vacuum drying.[2] | 92%[2] | Not specified, but described as a purple solid.[2] | Use of multiple solvents with varying polarities can remove a broader range of impurities. | Increased solvent usage and process time. |
| Method 3: Ethanol Wash | 1. Precipitation of 2,4,6-triaminopyrimidine (B127396) intermediate. 2. Filtration and washing with ethanol. 3. Subsequent nitrosation and precipitation of the final product.[1] | Not specified for the final product purification step alone. | Not specified. | Ethanol can be effective at removing certain organic impurities. | This method describes the purification of an intermediate, which may not be directly applicable to the final product in all synthetic routes. |
Experimental Protocols
Below are detailed methodologies for the key purification experiments cited in the literature.
Protocol 1: Purification by Water Washing
This protocol is adapted from a patented method for the production of this compound.[1]
-
Precipitation: Following the nitrosation reaction in an aqueous, acid-adjusted mixture, the reaction is cooled to approximately 20°C to allow for the precipitation of this compound.
-
Filtration: The precipitated product is collected by filtration.
-
Washing: The filter cake is washed with warm water to remove residual acids and other water-soluble impurities.
-
Drying: The washed product is dried using a conventional method to obtain the final raspberry-red solid.
Protocol 2: Purification by Sequential Solvent Washing
This protocol is based on a described preparation of this compound.[2]
-
Precipitation: After the dropwise addition of a sodium nitrite (B80452) solution to a cooled mixture of 6-aminopyrimidine-2,4-diamine in aqueous acetic acid, a pink precipitate of this compound is formed. The mixture is stirred at room temperature for 15 minutes.
-
Filtration: The precipitate is collected by filtration.
-
Washing: The collected solid is washed sequentially with water, followed by acetone, and then ether.
-
Drying: The product is dried under vacuum to yield a purple solid.
Visualizing the Purification Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Concluding Remarks
The selection of a purification method for this compound will depend on the specific impurities present from the chosen synthetic route and the desired final purity. The most commonly reported methods involve precipitation and washing. While a simple water wash can provide high yields, sequential washing with solvents of varying polarities, such as water, acetone, and ether, may offer a more robust approach to removing a wider range of impurities. For rigorous purity assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed in addition to melting point determination. Further research into recrystallization conditions could provide an alternative and potentially more effective purification strategy.
References
The Crucial Role of 5-Nitroso-2,4,6-triaminopyrimidine: A Comparative Guide to a Key Intermediate
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of innovation. 5-Nitroso-2,4,6-triaminopyrimidine (NTAP) has emerged as a pivotal intermediate in the production of a variety of active pharmaceutical ingredients and other valuable chemical entities. This guide provides an objective comparison of synthetic routes involving NTAP with viable alternatives, supported by experimental data, to inform strategic decisions in chemical synthesis and process development.
NTAP is a versatile building block, prized for its reactive nitroso group and multiple amino functionalities, which allow for a range of subsequent chemical transformations. It is a key precursor in the synthesis of molecules such as 2,4,5,6-tetraaminopyrimidine (B94255), a foundational component for pteridine (B1203161) synthesis, as well as aminobenzodiazepines and the diuretic drug Triamterene (B1681372). The validation of NTAP as a superior intermediate hinges on a careful analysis of reaction efficiency, purity of the final product, process safety, and overall cost-effectiveness when compared to alternative synthetic pathways.
Comparative Analysis of Synthetic Routes
This guide focuses on a critical application of NTAP: the synthesis of 2,4,5,6-tetraaminopyrimidine. We will compare two primary approaches: a traditional two-step process involving the isolation of NTAP, and a more streamlined one-pot synthesis that generates and reduces the nitroso-intermediate in situ.
Synthesis of 2,4,5,6-Tetraaminopyrimidine: NTAP Isolation vs. In Situ Generation
The synthesis of 2,4,5,6-tetraaminopyrimidine is a crucial step in the production of many pteridine-based therapeutics. The comparison below evaluates the two main synthetic strategies starting from 2,4,6-triaminopyrimidine (B127396).
| Parameter | Route 1: NTAP Isolation and Reduction | Route 2: In Situ Nitrosation and Reduction |
| Starting Material | 2,4,6-Triaminopyrimidine | 2,4,6-Triaminopyrimidine |
| Key Intermediate | This compound (NTAP) (isolated) | This compound (NTAP) (in situ) |
| Overall Yield | 50-80%[1] | Generally higher, with some processes reporting up to 93.6% for the reduction step alone.[2] |
| Product Purity | ~95% (as sulfite (B76179) salt)[1] | Can reach >99% with optimized processes.[3] |
| Process Steps | 1. Nitrosation of 2,4,6-triaminopyrimidine to form NTAP. 2. Isolation and purification of NTAP. 3. Reduction of NTAP to 2,4,5,6-tetraaminopyrimidine. | 1. Nitrosation of 2,4,6-triaminopyrimidine. 2. Direct reduction of the in situ generated NTAP without isolation. |
| Reaction Time | Longer due to isolation and purification steps. The filtration of NTAP can be laborious.[1] | Shorter, as intermediate isolation is eliminated. |
| Safety Considerations | Handling of the isolated nitroso intermediate, which can be unstable. | Avoids handling of the isolated, potentially hazardous nitroso intermediate.[1] |
| Cost-Effectiveness | Potentially higher due to additional processing steps and potential for material loss during isolation. | More cost-effective due to fewer steps, reduced solvent usage, and higher throughput. |
Experimental Protocols
Route 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine via Isolation of NTAP
Step 1: Synthesis of this compound (NTAP)
-
Materials: 2,4,6-triaminopyrimidine, sodium nitrite (B80452), acetic acid, water.
-
Procedure:
-
Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in a suitable volume of water containing 1.5 moles of acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 1.0-1.05 moles of sodium nitrite in water, maintaining the temperature below 20 °C.
-
A pink to raspberry-red precipitate of NTAP will form.
-
Stir the slurry for a designated period to ensure complete reaction.
-
Filter the precipitate, wash with cold water, and then with a suitable solvent like ethanol.
-
Dry the isolated NTAP under vacuum. A yield of over 90% can be achieved in this step.[4]
-
Step 2: Reduction of NTAP to 2,4,5,6-Tetraaminopyrimidine
-
Materials: Isolated NTAP, sodium dithionite (B78146) (or an alternative reducing agent like zinc dust with acid), water.
-
Procedure:
-
Suspend the isolated NTAP in water.
-
Heat the suspension to approximately 60 °C.
-
Gradually add a solution of sodium dithionite to the heated suspension. The color of the reaction mixture will change as the reduction proceeds.
-
Maintain the temperature and stir until the reaction is complete (monitored by TLC or other suitable analytical methods).
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine, often as a sulfite salt.
-
Collect the product by filtration, wash with cold water, and dry. Yields in this step can range from 50-80%.[1]
-
Route 2: In Situ Synthesis of 2,4,5,6-Tetraaminopyrimidine
-
Materials: 2,4,6-triaminopyrimidine, sodium nitrite, acetic acid, water, sodium dithionite.
-
Procedure:
-
In a reaction vessel, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in water containing 1.5 moles of acetic acid.
-
Cool the solution to 0-16 °C.
-
Slowly add a solution of 1.0-1.05 moles of sodium nitrite in water, ensuring the temperature does not exceed 20 °C. A stirrable slurry of the NTAP intermediate will form.[1]
-
Once the nitrosation is complete, without isolating the intermediate, gradually add sodium dithionite to the reaction mixture.
-
Allow the temperature to rise to around 60 °C during the addition of the reducing agent.
-
After the addition is complete, stir the mixture at 60 °C until the reduction is complete.
-
Filter the hot solution to remove any impurities.
-
Cool the filtrate to 5 °C to induce crystallization of the 2,4,5,6-tetraaminopyrimidine product.
-
Collect the crystals by filtration, wash with cold water, and dry. This one-pot method can significantly improve the overall yield and reduce processing time.[1]
-
Alternative Intermediates for Other NTAP-Derived Products
While NTAP is a highly effective intermediate, alternative synthetic strategies exist for some of its downstream products, offering different advantages.
-
Aminobenzodiazepines: A common alternative to using NTAP for the synthesis of certain aminobenzodiazepines involves starting with o-phenylenediamine derivatives. These can be condensed with various carbonyl compounds to form the benzodiazepine (B76468) ring system.[5] This route offers a more direct approach to certain substitution patterns on the benzodiazepine core.
-
2,4,7-Triamino-6-phenyl-pteridine (Triamterene): While the reaction of NTAP with benzyl (B1604629) cyanide is a documented route to Triamterene, other pteridine synthesis strategies can be employed.[4] For instance, the Gabriel-Isay condensation of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound like phenylglyoxal (B86788) would also yield a pteridine core, which could then be further functionalized.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic processes discussed, the following diagrams are provided.
Caption: Comparative workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine.
Caption: Synthetic pathway to Triamterene via the NTAP intermediate.
Conclusion
The validation of this compound as a key intermediate is strongly supported by its versatility and the efficiency of the reactions in which it participates. For the synthesis of 2,4,5,6-tetraaminopyrimidine, the in situ generation and reduction of NTAP offers clear advantages over the traditional isolation method in terms of yield, purity, safety, and process economy. While alternative intermediates and synthetic routes exist for other NTAP-derived products, the choice of the optimal pathway will always depend on the specific target molecule, desired scale of production, and available resources. The data and protocols presented in this guide are intended to empower researchers and drug development professionals to make informed decisions in their synthetic endeavors, ultimately accelerating the path to novel and impactful chemical entities.
References
- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106967069A - A kind of preparation method of triamterene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Nitroso-2,4,6-triaminopyrimidine
For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 5-Nitroso-2,4,6-triaminopyrimidine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been fully investigated, warranting caution.[1][2] In the event of a spill, the material should be carefully swept up or absorbed to avoid creating dust and placed into a clean, dry, and closed container for disposal.[1][2][3]
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| PPE Category | Specification | Source(s) |
| Eye Protection | Chemical safety goggles or glasses. | [1][2] |
| Hand Protection | Appropriate protective gloves. | [1][2] |
| Skin and Body | Protective clothing to prevent skin exposure. | [1][2] |
| Respiratory | Use in an area with adequate ventilation. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [2][4] |
Disposal Protocol
The recommended method for the disposal of this compound is incineration.[1][4] This process must be conducted by a licensed hazardous waste disposal facility.
Step-by-Step Disposal Procedure:
-
Consult Regulations: Before disposal, consult all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and compliance.[2][3]
-
Package Waste: Carefully place the this compound waste into a suitable, clean, dry, and properly labeled, closed container.[2]
-
Engage a Licensed Professional: Contact a licensed professional waste disposal service to handle the material.[4]
-
Chemical Incineration: The designated disposal company will transport the waste to a facility equipped with a chemical incinerator that includes an afterburner and scrubber.[4] Extra caution is required during ignition as the material is highly flammable.[4]
-
Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the unused product.[4]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-Nitroso-2,4,6-triaminopyrimidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental responsibility. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 5-Nitroso-2,4,6-triaminopyrimidine. The toxicological properties of this compound have not been fully investigated, warranting careful handling.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against dust particles and potential splashes. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile).[1][2] | Prevents skin contact. Gloves should be inspected before use and removed properly to avoid contamination. |
| Skin and Body | Protective clothing, such as a lab coat.[1][2] | Prevents skin exposure to the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator.[1] | Recommended, especially in situations where dust may be generated or if irritation is experienced. Use in a well-ventilated area is crucial.[1] |
Operational Plan: Safe Handling Workflow
Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Disposal Plan: Hazardous Waste Management
The disposal of this compound must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
| Disposal Aspect | Procedure |
| Spill Cleanup | In case of a spill, immediately clean it up, observing all precautions in the PPE section.[1] Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[1] Avoid generating dusty conditions and ensure adequate ventilation.[1] |
| Waste Container | Use a designated, properly labeled, and closed container for chemical waste. |
| Disposal Method | The recommended method for disposal is incineration in a licensed hazardous waste disposal facility.[3] This should be conducted in a chemical incinerator equipped with an afterburner and scrubber. |
The following diagram illustrates the general workflow for the disposal of solid chemical waste.
Experimental Context: Role as a CDK2 Inhibitor
This compound and its derivatives are recognized as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Understanding this mechanism is crucial for its application in drug development, particularly in oncology.
The diagram below illustrates the simplified signaling pathway of CDK2 in cell cycle progression, highlighting the point of inhibition.
A common method to evaluate the efficacy of a CDK2 inhibitor is through a kinase inhibitory assay. The following is a representative protocol.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase, such as CDK2.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Create a serial dilution of the test compound to be evaluated at various concentrations.
-
Prepare the kinase buffer, which typically contains a buffering agent, salts, and a reducing agent.
-
Prepare solutions of the CDK kinase and its corresponding substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the various concentrations of the test compounds.
-
Add the CDK kinase and its substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding ATP to the reaction mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60-90 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection buffer.
-
Read the plate using an appropriate plate reader to measure the time-resolved fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) using appropriate software, such as GraphPad Prism.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
